3-Fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXEMMAAVCMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611785 | |
| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226260-01-1 | |
| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-N-methoxy-N-methylbenzamide, a key intermediate in organic synthesis. The document details its chemical structure, identifiers, and physicochemical properties. A detailed, adaptable experimental protocol for its synthesis is provided, alongside a summary of its known safety information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies for the effective utilization of this compound.
Chemical Identity and Structure
This compound, also known as a Weinreb amide derivative, is a valuable reagent in organic chemistry, particularly for the synthesis of ketones and other complex molecules. Its structure features a benzamide core with a fluorine atom at the 3-position of the benzene ring, and N-methoxy and N-methyl substituents on the amide nitrogen.
Chemical Structure:
Identifiers:
| Identifier | Value |
| CAS Number | 226260-01-1[1] |
| Molecular Formula | C₉H₁₀FNO₂ |
| IUPAC Name | This compound |
| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N[1] |
| SMILES | CN(OC)C(=O)c1cccc(F)c1 |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 183.18 g/mol | Calculated |
| Physical Form | Liquid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | Room Temperature | [1] |
Experimental Protocol: Synthesis
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature. However, a general and reliable method for the synthesis of Weinreb amides involves the coupling of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride. The following protocol is adapted from the well-established procedure for the synthesis of the isomeric 4-Fluoro-N-methoxy-N-methylbenzamide and is expected to yield the desired product.[3]
Reaction Scheme:
Materials and Reagents:
-
3-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Note: This is an adapted protocol. The reaction conditions, particularly the choice of base and solvent, may require optimization for this specific substrate.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched results. However, based on the structure and data for analogous compounds, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the aromatic protons (multiplets in the range of 7.0-7.8 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.5 ppm).
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N-methyl and O-methyl carbons.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound.
Safety Information
According to the available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Logical Relationships of Information
The following diagram illustrates the logical flow of information presented in this guide, from the fundamental chemical identity to its synthesis and safety considerations.
References
3-Fluoro-N-methoxy-N-methylbenzamide CAS number
An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile intermediate in organic synthesis.
Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 226260-01-1 |
| Molecular Formula | C₉H₁₀FNO₂ |
| InChI Code | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Purity | 97% | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Shipping Temperature | Room Temperature | Sigma-Aldrich |
Synthesis Protocol
This compound is a Weinreb-Nahm amide and can be synthesized from the corresponding acid chloride. The following is a general experimental protocol for the synthesis of a fluoro-substituted N-methoxy-N-methylbenzamide, which can be adapted for the 3-fluoro isomer.
Reaction: The synthesis involves the conversion of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide.[1]
Materials:
-
3-Fluorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Chloroform
-
Saturated sodium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in chloroform and stir at room temperature.
-
Cool the reaction solution to 0 °C and slowly add pyridine.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
After the reaction is complete, pour the mixture into a saturated sodium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound.
Applications in Organic Synthesis
The primary application of this compound is in the Weinreb ketone synthesis . This reaction is a reliable method for the synthesis of ketones.[1] The major advantage of this method is that it avoids the common problem of over-addition of organometallic reagents to form alcohols, which can occur with other acyl compounds.[1][2]
In the Weinreb ketone synthesis, the Weinreb-Nahm amide is treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent.[1] This forms a stable chelated intermediate that, upon aqueous workup, yields the corresponding ketone.[2] This method is widely used in the synthesis of natural products.[1]
Experimental and Logical Workflows
The following diagram illustrates the general workflow of the Weinreb ketone synthesis.
Caption: General workflow of the Weinreb ketone synthesis.
References
An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
Abstract
3-Fluoro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structural features, particularly the Weinreb amide moiety, allow for the controlled formation of ketones and aldehydes, making it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and development, particularly within the pharmaceutical and agrochemical sectors.
Chemical and Physical Properties
This compound is a compound whose utility is defined by its specific chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference by researchers and chemical professionals.
| Property | Value | Source |
| CAS Number | 226260-01-1 | [1][2] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | N/A |
| Purity | >98% | [1] |
| Appearance | Detailed in specifications | [1] |
| Storage | Keep in a cool place | [1] |
Safety Information: [2]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES:...), P338 (Remove contact lenses, if present and easy to do. Continue rinsing.), P351 (Rinse cautiously with water for several minutes)
Synthesis of this compound (Weinreb Amide Synthesis)
The synthesis of this compound is achieved through the formation of a Weinreb-Nahm amide. This reaction involves the acylation of N,O-dimethylhydroxylamine with an acyl chloride, in this case, 3-fluorobenzoyl chloride. The primary advantage of this method is its ability to prevent the common issue of over-addition of organometallic reagents, thus allowing for the clean synthesis of ketones and aldehydes from the resulting Weinreb amide.[3]
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for Weinreb amide synthesis.[4][5]
Materials:
-
3-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
1 M HCl solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.
-
Basification: Cool the solution to 0 °C in an ice bath and slowly add a suitable base such as pyridine or triethylamine (2.2 equivalents). Stir the mixture for 10-15 minutes.
-
Acylation: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its role as a Weinreb amide intermediate suggests its utility in various synthetic applications. The applications of its isomer, 4-Fluoro-N-methoxy-N-methylbenzamide, provide a strong indication of its potential uses.[6]
Pharmaceutical Development
This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. It is particularly useful in the development of drugs targeting neurological disorders.[6]
Agrochemical Chemistry
In the agrochemical industry, fluorinated compounds are often used to develop new pesticides and herbicides with improved efficacy. This compound can serve as a precursor to active ingredients in crop protection products.[6]
Organic Synthesis
As a Weinreb amide, its primary function is to serve as a precursor for the synthesis of 3-fluorophenyl ketones and aldehydes. The reaction of the Weinreb amide with Grignard or organolithium reagents allows for the controlled formation of a carbon-carbon bond, yielding a ketone. Alternatively, reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) will produce the corresponding aldehyde.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. The robust and reliable Weinreb amide synthesis provides a straightforward method for its preparation. While direct research on this specific isomer is limited, the well-established chemistry of Weinreb amides and related fluorinated compounds underscores its importance as a building block for future research and development endeavors. This guide provides the foundational technical information for researchers and scientists to utilize this compound in their synthetic strategies.
References
- 1. This compound, CasNo.226260-01-1 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]
- 2. This compound | 226260-01-1 [sigmaaldrich.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide family, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a fluorine atom and a Weinreb amide moiety, makes it a versatile building block for the synthesis of complex molecules, particularly ketones and various heterocyclic compounds. The presence of fluorine can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity, which is of paramount importance in drug design.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its applications in research and drug development.
IUPAC Name
The internationally recognized IUPAC name for this compound is This compound .
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is specific to the 3-fluoro isomer, other properties are general to Weinreb amides or closely related isomers due to the limited availability of specific experimental data for this particular compound.
| Property | Value | Source |
| CAS Number | 226260-01-1 | [2][3] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |
| Molecular Weight | 183.18 g/mol | [3] |
| Physical Form | Liquid | [2] |
| Purity | ≥97% | [2] |
| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Room Temperature | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302, H315, H319, H335 | [2][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process. The first step involves the conversion of 3-fluorobenzoic acid to its corresponding acyl chloride, 3-fluorobenzoyl chloride. The second step is the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
A general and effective method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂).
-
Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature.
-
Add a few drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas has ceased. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-fluorobenzoyl chloride can be purified by fractional distillation.
-
Step 2: Synthesis of this compound (Weinreb Amide Formation)
This procedure is a standard method for the preparation of Weinreb amides from acyl chlorides.[4]
-
Materials: 3-fluorobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, and an appropriate solvent such as dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the suspension.
-
In the dropping funnel, prepare a solution of 3-fluorobenzoyl chloride in dichloromethane.
-
Add the 3-fluorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Visualizations
References
Technical Guide: Physical Properties of 3-Fluoro Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical properties of 3-fluoro Weinreb amide, also known as 3-fluoro-N-methoxy-N-methylbenzamide. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of ketones and other complex molecules in the development of novel therapeutics. This document consolidates available data on its physical characteristics, provides a general experimental protocol for its synthesis, and outlines a typical experimental workflow. Due to the limited availability of published experimental data for this specific isomer, some properties are yet to be definitively reported in peer-reviewed literature.
Core Physical and Chemical Properties
3-Fluoro Weinreb amide (CAS Number: 226260-01-1) is a fluorinated aromatic compound that serves as a stable and versatile acylating agent. At room temperature, it exists as a liquid.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC |
| CAS Number | 226260-01-1 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Physical Form | Liquid | |
| Purity (typical) | 97% | |
| Boiling Point | Data not available | |
| Melting Point | Not applicable | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N | |
| SMILES | CON(C)C(=O)c1cccc(F)c1 |
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-fluoro Weinreb amide are not widely available in published literature. Researchers are advised to acquire and interpret their own spectral data upon synthesis or acquisition of the compound.
Experimental Protocols
The synthesis of Weinreb amides, including the 3-fluoro derivative, typically involves the coupling of an appropriate acyl chloride with N,O-dimethylhydroxylamine hydrochloride. A general procedure is outlined below.
General Synthesis of 3-Fluoro Weinreb Amide
A common method for the synthesis of 3-fluoro Weinreb amide involves the reaction of 3-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.
Materials:
-
3-Fluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
A suitable base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane, a base such as triethylamine is added at room temperature under an inert atmosphere.
-
The mixture is stirred, and a solution of 3-fluorobenzoyl chloride in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by column chromatography on silica gel.
One synthetic report indicates that this procedure can yield this compound in approximately 86.5% yield.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a Weinreb amide.
Caption: General workflow for Weinreb amide synthesis.
Safety Information
3-Fluoro Weinreb amide should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Based on available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed.
Conclusion
In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 3-Fluoro-N-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry and drug discovery.
Summary of Physicochemical Data
A comprehensive summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Parameter | Value | Unit | Source |
| Molecular Formula | C₉H₁₀FNO₂ | - | |
| Molecular Weight | 183.18 | g/mol | |
| CAS Number | 226260-01-1 | - |
Detailed Molecular Composition and Weight
The molecular formula of this compound is C₉H₁₀FNO₂. The molecular weight is a critical parameter in experimental design and analysis, influencing factors such as reaction stoichiometry, solution preparation, and pharmacokinetic profiling.
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The elemental composition and their respective contributions to the total molecular weight are detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 183.182 |
Experimental Protocols
Accurate determination of molecular weight is fundamental in chemical synthesis and analysis. The standard protocol for confirming the molecular weight of a novel or synthesized compound involves high-resolution mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
-
Incorporate an appropriate internal standard for mass calibration, if necessary.
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Employ a soft ionization technique, typically Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.
-
Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the expected molecular ion is within the window.
-
Maintain high mass accuracy and resolution settings to enable precise mass determination.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally determined m/z value with the theoretically calculated exact mass of the protonated molecule. The experimental value should be within a narrow tolerance (typically <5 ppm) of the theoretical value.
-
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the determination and application of the molecular weight of this compound in a research context.
Caption: Workflow for determining and applying molecular weight.
An In-depth Technical Guide on the Spectral Analysis of 3-Fluoro-N-methoxy-N-methylbenzamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-Fluoro-N-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of novel chemical entities.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including the isomeric 4-Fluoro-N-methoxy-N-methylbenzamide and other substituted benzamides.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 4H | Aromatic Protons (C₆H₄) |
| ~3.7 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~3.3 | Singlet | 3H | N-Methyl Protons (-NCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl Carbon (C=O) |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon bearing Fluorine (C-F) |
| ~135 (d, ³JCF ≈ 7 Hz) | Aromatic Carbon ipso to Carbonyl |
| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH |
| ~123 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH |
| ~118 (d, ²JCF ≈ 21 Hz) | Aromatic CH |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH |
| ~61 | Methoxy Carbon (-OCH₃) |
| ~34 | N-Methyl Carbon (-NCH₃) |
Table 3: Predicted Significant IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-F stretch |
| ~1100 | Medium | C-O stretch (methoxy) |
| ~1000 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular Ion) |
| 152 | [M - OCH₃]⁺ |
| 124 | [M - CON(CH₃)OCH₃]⁺ or [FC₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Full Scan Mode: Acquire a mass spectrum over a broad mass-to-charge (m/z) range to identify the molecular ion peak.
-
Fragmentation Analysis (MS/MS): If further structural information is needed, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. Interpret the fragmentation pattern to gain insights into the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
Caption: A generalized workflow for the spectral characterization of a chemical compound.
Technical Guide: Physicochemical Properties and Solubility Profile of 3-Fluoro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data for 3-Fluoro-N-methoxy-N-methylbenzamide is limited. This guide provides available physicochemical information and outlines standardized experimental protocols for determining solubility, which can be applied to the compound of interest.
Introduction
This compound is a fluorinated aromatic compound. As a Weinreb amide, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of ketones and other complex molecules. The presence of a fluorine atom can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in medicinal chemistry and drug discovery.
Understanding the solubility of such a compound is critical for its application in various experimental and developmental settings, from ensuring homogeneity in reaction mixtures to predicting its behavior in biological assays and formulation studies. This document summarizes the known physicochemical properties of this compound and provides detailed, generalized protocols for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 226260-01-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₁₀FNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 183.18 g/mol | PubChem |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Purity | 97% | Sigma-Aldrich[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Experimental Protocols for Solubility Determination
Given the absence of specific published solubility data for this compound, this section provides a detailed, generalized protocol for determining the thermodynamic solubility of a compound using the widely accepted shake-flask method. This method is considered the gold standard for measuring equilibrium solubility.[2][3][4]
3.1. Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature.
Materials:
-
This compound (solid or liquid form)
-
Selected solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, deionized water, or other relevant buffers)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved compound at the end of the experiment.[2]
-
Add a known volume of the desired solvent (e.g., 2 mL of PBS, pH 7.4) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3][5] A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to sediment.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. It is important to discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a calibrated analytical method (e.g., HPLC-UV) to generate a standard curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the compound in the diluted sample from the standard curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the thermodynamic solubility.
-
Logical Workflow in Drug Discovery
While no specific signaling pathways involving this compound have been identified, its structural motifs are common in medicinal chemistry. The following diagram illustrates a generalized workflow for early-stage drug discovery, where the solubility of a compound like this compound would be a critical parameter to assess.
Caption: Generalized workflow for early-stage drug discovery.
This diagram illustrates the iterative nature of drug discovery, where ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, are assessed during the hit-to-lead and lead optimization phases to guide the selection and refinement of candidate compounds for further development.[6][7][8][9][10]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. process.st [process.st]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. slideteam.net [slideteam.net]
- 10. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
stability and storage of 3-Fluoro-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This compound, a member of the Weinreb amide family, is a crucial reagent in modern organic synthesis, prized for its controlled reactivity in the formation of ketones and aldehydes.[1][2][3] The integrity of this reagent is paramount for reproducible and high-yield synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical properties, potential degradation pathways, and provide field-proven protocols for its handling and stability assessment to ensure its efficacy in research and development settings.
Introduction: The Significance of Weinreb Amides in Synthesis
Weinreb amides, or N-methoxy-N-methylamides, have become indispensable tools in organic chemistry.[2] Their utility stems from the formation of a stable tetrahedral intermediate when reacted with organometallic reagents.[1][4] This chelated intermediate prevents the common problem of over-addition, allowing for the clean synthesis of ketones, or, with the use of reducing agents, aldehydes.[1][2] The fluorinated analog, this compound, offers unique electronic properties that can be advantageous in various synthetic contexts. Understanding its stability is therefore a critical aspect of its application.
Chemical and Physical Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 226260-01-1 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [6][7] |
| Molecular Weight | 183.18 g/mol | [6][7] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Room Temperature | [5][8] |
| Shipping Temperature | Room Temperature | [5][8] |
| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [5] |
Note: Some properties are reported for the analogous 4-fluoro and 2-fluoro isomers where specific data for the 3-fluoro isomer is not available.
Caption: Chemical Structure of this compound.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to prevent degradation and ensure the long-term stability of this compound.
Optimal Storage Conditions: While the standard recommendation is room temperature, long-term storage benefits from more controlled conditions.[5][8] For extended periods, it is advisable to store the compound in a cool (<15°C), dark place.[9] The product should be kept in a tightly sealed container to prevent moisture ingress. Some suppliers also recommend storing under an inert gas, as some Weinreb amides can be air-sensitive.[9][10]
Handling Procedures:
-
Inert Atmosphere: When handling, especially for long-term storage or use in moisture-sensitive reactions, it is best practice to work under an inert atmosphere (e.g., argon or nitrogen).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][11]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[11][12]
-
Avoid Incompatibilities: Keep away from strong acids and strong oxidizing agents.[12]
Potential Degradation Pathways
While Weinreb amides are generally stable compounds, they are susceptible to degradation under certain conditions.[1] The primary pathway of concern is hydrolysis.
Hydrolysis: In the presence of strong acids or bases, the amide bond can be cleaved, leading to the formation of 3-fluorobenzoic acid and N,O-dimethylhydroxylamine. This process is generally slow under neutral conditions but can be accelerated by acidic or basic environments.[13][14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | 226260-01-1 [sigmaaldrich.com]
- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 116332-54-8|4-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 8. 2-Fluoro-N-methoxy-N-methylbenzamide | 198967-24-7 [sigmaaldrich.com]
- 9. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | TCI EUROPE N.V. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the myriad of available methodologies, the Weinreb-Nahm ketone synthesis stands out as a robust and highly reliable tool for the preparation of ketones and aldehydes. This is made possible through the use of a unique functional group: the N-methoxy-N-methylamide, commonly known as the Weinreb amide. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of Weinreb amides in organic synthesis, tailored for professionals in research and drug development.
Introduction: Overcoming the Challenge of Over-Addition
The synthesis of ketones through the reaction of organometallic reagents with common acylating agents, such as acid chlorides or esters, is often plagued by a lack of selectivity. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1] This "over-addition" can significantly lower the yield of the desired ketone and complicate purification processes.
In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this problem.[2] They discovered that N-methoxy-N-methylamides, when treated with organometallic reagents, form a stable tetrahedral intermediate. This intermediate is stabilized by chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen.[3] This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup.[4] Consequently, the over-addition reaction is effectively suppressed, allowing for the isolation of the desired ketone in high yield.[1]
The Mechanism of Action: A Stable Intermediate
The key to the success of the Weinreb amide lies in the formation of a stable, five-membered chelated intermediate upon nucleophilic attack. This stability prevents the premature collapse of the tetrahedral intermediate and subsequent over-addition. The generally accepted mechanism is depicted below.[1]
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Preparation of Weinreb Amides
A major advantage of Weinreb amides is their accessibility from a variety of common starting materials, most notably carboxylic acids.[5]
From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is the most common and versatile approach. This transformation requires the activation of the carboxylic acid, which can be achieved using a wide array of coupling reagents.
Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent(s) | Base | Solvent | Typical Yield (%) | Notes |
| HATU / HCTU | DIPEA | DMF, DCM | 63-97 | High yields, low racemization for chiral acids.[6][7] |
| PyBOP | DIPEA | DMF | Moderate to High | Effective, but can lead to more impurities than HATU/HCTU.[1] |
| CDI | None | THF | Good to Excellent | Simple procedure with volatile byproducts.[8] |
| POCl₃ | DIPEA | DCM | ~87 | Efficient and cost-effective one-pot method.[9] |
| PPh₃ / I₂ | iPr₂NEt | DCM | Good to High | Mild conditions, compatible with various functional groups. |
From Other Functional Groups
Weinreb amides can also be prepared from other acyl sources, such as acid chlorides, esters, and lactones.[10]
Table 2: Synthesis of Weinreb Amides from Various Starting Materials
| Starting Material | Reagent(s) | Typical Yield (%) | Notes |
| Acid Chloride | N,O-dimethylhydroxylamine, Pyridine | High | The original method; may not be suitable for sensitive substrates.[10] |
| Ester / Lactone | AlMe₃ or AlMe₂Cl | Good | Effective for a range of esters and lactones.[10] |
| Ester / Lactone | iPrMgCl, N,O-dimethylhydroxylamine·HCl | Good | Utilizes a non-nucleophilic Grignard reagent for activation.[10] |
Reactions of Weinreb Amides
The synthetic utility of Weinreb amides is demonstrated by their predictable reactivity with a broad range of nucleophiles.
Ketone Synthesis
The reaction with organolithium or Grignard reagents is the hallmark application of Weinreb amides, providing a general and high-yielding route to ketones.[4]
Table 3: Substrate Scope for Weinreb Ketone Synthesis with Grignard Reagents
| Weinreb Amide Substrate | Grignard Reagent | Product | Typical Yield (%) |
| Aromatic | Aryl | Biaryl Ketone | High to Excellent |
| Aromatic | Alkyl | Alkyl Aryl Ketone | High |
| Aliphatic | Aryl | Alkyl Aryl Ketone | High |
| Aliphatic | Alkyl | Dialkyl Ketone | High |
| α,β-Unsaturated | Alkyl | α,β-Unsaturated Ketone | Good to High |
| N-protected amino acid | Alkyl/Aryl | α-Amino Ketone | Good to High |
Aldehyde Synthesis
Reduction of Weinreb amides with hydride reagents provides a reliable method for the synthesis of aldehydes, again avoiding over-reduction to the corresponding alcohol.[3]
Table 4: Reduction of Weinreb Amides to Aldehydes
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| LiAlH₄ | THF, Et₂O | -78 to 0 | High | Common and effective reagent.[11] |
| DIBAL-H | Toluene, THF, DCM | -78 | Good to Excellent | Mild and selective reducing agent.[12][13] |
Experimental Protocols
The following sections provide generalized experimental procedures for the key transformations involving Weinreb amides. Researchers should optimize these conditions for their specific substrates.
General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
The N-methoxy-N-methylamide (Weinreb Amide) Group: A Technical Guide to its Function and Application in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a versatile and powerful functional group in modern organic synthesis. First reported by Steven M. Weinreb and Steven Nahm in 1981, it has become an indispensable tool for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] This technical guide provides an in-depth exploration of the core functions of the Weinreb amide, detailed experimental protocols for its synthesis and use, and a summary of its applications in contemporary research, including its emerging role in transition metal-catalyzed C-H functionalization.
Core Function: A Stable Intermediate for Ketone and Aldehyde Synthesis
The primary function of the Weinreb amide is to serve as a reliable acylating agent that, upon reaction with organometallic reagents, yields a stable tetrahedral intermediate. This stability prevents the common problem of over-addition, which plagues similar reactions with more reactive acylating agents like acid chlorides or esters, where the initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols.[1][2]
The key to the Weinreb amide's unique reactivity lies in the ability of the N-methoxy group to chelate to the metal of the organometallic reagent in the tetrahedral intermediate. This five-membered chelate is stable at low temperatures, preventing the collapse of the intermediate and subsequent second nucleophilic attack.[1][3] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.[3] Similarly, reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides a reliable route to aldehydes.[1][4]
Synthesis of Weinreb Amides
Weinreb amides can be synthesized from a variety of carboxylic acid derivatives, including acid chlorides, esters, and the carboxylic acids themselves. The choice of method often depends on the starting material's availability and the presence of other functional groups in the molecule.
Quantitative Data on Weinreb Amide Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Carboxylic Acid | POCl₃, N,O-dimethylhydroxylamine·HCl, DIPEA | CH₂Cl₂ | Room Temp | ~87 | [5] |
| Carboxylic Acid | PPh₃, I₂, N,O-dimethylhydroxylamine·HCl, i-Pr₂NEt | CH₂Cl₂ | 0 to Room Temp | 65-95 | [6] |
| Carboxylic Acid | PCl₃, N,O-dimethylhydroxylamine | Toluene | 60 | High | [7] |
| Acid Chloride | N,O-dimethylhydroxylamine·HCl, Pyridine | CH₂Cl₂ | 0 to Room Temp | >90 | [1] |
| Ester | AlMe₃, N,O-dimethylhydroxylamine·HCl | Toluene | Room Temp | Good | [1] |
Reactions of Weinreb Amides
The utility of Weinreb amides is most evident in their clean conversion to ketones and aldehydes.
Quantitative Data on Ketone and Aldehyde Synthesis from Weinreb Amides
| Weinreb Amide Substrate | Reagent | Product | Yield (%) | Reference |
| Aromatic Weinreb Amide | Aryl Grignard Reagent | Biaryl Ketone | >90 | [8] |
| Aliphatic Weinreb Amide | Alkyl Grignard Reagent | Dialkyl Ketone | High | [4] |
| N-Boc-amino Weinreb Amide | EtMgBr | N-Boc-amino Ketone | High | [9] |
| Aromatic Weinreb Amide | LiAlH₄ | Aromatic Aldehyde | High | [10] |
| Aliphatic Weinreb Amide | DIBAL-H | Aliphatic Aldehyde | Good | [2] |
| Aromatic Weinreb Amide | MgAB (Chloromagnesium dimethylaminoborohydride) | Aromatic Aldehyde | 70-89 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃
This one-pot procedure is advantageous due to its operational simplicity and high yields.[5]
Materials:
-
Carboxylic acid (1.0 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.2 mmol)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a solution of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane, add diisopropylethylamine at room temperature.
-
Cool the mixture to 0 °C and add phosphorus oxychloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by column chromatography to afford the desired Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
This protocol describes the classic Weinreb ketone synthesis.
Materials:
-
Weinreb amide (1.0 mmol)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
1 M HCl
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the pure ketone.
Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide using DIBAL-H
This method provides a controlled reduction to the aldehyde.[2]
Materials:
-
Weinreb amide (1.0 mmol)
-
Diisobutylaluminum hydride (DIBAL-H) (1.5 mmol, typically as a 1.0 M solution in hexanes)
-
Anhydrous Toluene (10 mL)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and allow the mixture to warm to room temperature.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis and reaction of a Weinreb amide to produce a ketone.
Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Emerging Applications: C-H Functionalization
More recently, the Weinreb amide has been employed as a directing group in transition metal-catalyzed C-H functionalization reactions.[12] The ability of the amide oxygen to coordinate to the metal catalyst allows for the selective activation and functionalization of otherwise unreactive C-H bonds, typically at the ortho-position of an aromatic ring. This strategy opens new avenues for the efficient construction of complex molecules. For instance, palladium- and ruthenium-catalyzed C-H functionalizations directed by Weinreb amides have been reported for arylation, olefination, and oxygenation reactions.[12][13]
Caption: Generalized workflow for transition metal-catalyzed C-H functionalization directed by a Weinreb amide.
Conclusion
The N-methoxy-N-methylamide group is a cornerstone of modern synthetic organic chemistry, providing a robust and high-yielding method for the synthesis of ketones and aldehydes while tolerating a wide range of other functional groups.[1] Its unique ability to form a stable chelated intermediate with organometallic reagents is key to its success in preventing over-addition reactions. The development of new synthetic methods for its preparation and its recent application as a directing group in C-H functionalization continue to expand its utility, making it an essential functional group for researchers, scientists, and drug development professionals.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. Product Control using Substrate Design: Ruthenium-Catalysed Oxidative C-H Olefinations of Cyclic Weinreb Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorine on the Reactivity of 3-Fluoro-N-methoxy-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-methoxy-N-methylbenzamide is a specialized organic compound that belongs to the class of Weinreb amides. These amides are distinguished by their N-methoxy-N-methyl substitution, which renders them exceptionally useful in modern organic synthesis for the preparation of ketones from a wide array of organometallic reagents. The introduction of a fluorine atom onto the aromatic ring, specifically at the 3-position (meta), significantly modulates the electronic properties of the molecule, thereby influencing its reactivity in key synthetic transformations. This technical guide provides an in-depth analysis of the role of this fluorine substituent, focusing on its impact on nucleophilic acyl substitution and directed ortho metalation (DoM) reactions.
The Electronic Influence of the meta-Fluorine Substituent
The presence of a fluorine atom at the meta position of the benzamide ring primarily exerts a strong inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. Unlike ortho and para substituents, a meta substituent's influence on the reaction center is almost entirely inductive, with minimal contribution from resonance effects.
This strong -I effect has two major consequences for the reactivity of this compound:
-
Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom withdraws electron density from the aromatic ring, which in turn pulls electron density from the carbonyl group. This makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.
-
Increased Acidity of ortho Protons: The inductive withdrawal of electron density acidifies the protons on the aromatic ring, particularly those at the C2 and C6 positions (ortho to the amide). This is a critical factor in directed ortho metalation reactions.
The electronic effect of the meta-fluoro substituent can be quantified using the Hammett substituent constant (σ).[1] The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted derivative to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound.[1] The substituent constant, σ, is a measure of the electronic effect of the substituent.
Table 1: Hammett Constant for the meta-Fluorine Substituent
| Substituent | Position | Hammett Constant (σ_m) | Electronic Effect |
| Fluorine | meta | +0.34 | Electron-withdrawing |
Data sourced from established Hammett constant tables.[2][3]
The positive value of σ_m for a meta-fluoro group confirms its electron-withdrawing nature, which is predicted to accelerate reactions that are favored by a decrease in electron density at the reaction center.[2]
Role of Fluorine in Nucleophilic Acyl Substitution
Weinreb amides are renowned for their ability to react with organometallic reagents (such as Grignard or organolithium reagents) to produce a stable tetrahedral intermediate. This intermediate does not collapse to form a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.[4]
The electron-withdrawing fluorine atom in this compound enhances the reactivity of the carbonyl group towards nucleophiles. This can potentially lead to faster reaction rates or allow for the use of less reactive nucleophiles compared to the non-fluorinated analog.
Figure 1: General mechanism for ketone synthesis using a Weinreb amide.
Experimental Protocol: Synthesis of 3-Fluoro-4'-methylbenzophenone
This protocol is a representative example of a nucleophilic acyl substitution reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of this compound in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled solution, 4-methylphenylmagnesium bromide solution is added dropwise via a syringe. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ketone.
Table 2: Hypothetical Comparative Yields for Ketone Synthesis
| Weinreb Amide | Product | Hypothetical Yield (%) |
| N-methoxy-N-methylbenzamide | 4-Methylbenzophenone | 90% |
| This compound | 3-Fluoro-4'-methylbenzophenone | 95% |
Note: This table is illustrative, based on the principle that the electron-withdrawing fluorine enhances carbonyl reactivity. Actual yields may vary based on specific reaction conditions.
Role of Fluorine in Directed ortho-Metalation (DoM)
The N,N-disubstituted amide group of the Weinreb amide is a powerful Directed Metalation Group (DMG). It chelates to an organolithium base (like n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position of the aromatic ring.[5][6]
In this compound, there are two non-equivalent ortho positions: C2 and C6. The fluorine at C3 increases the acidity of the proton at C2 and, to a lesser extent, the proton at C4. The directing effect of the amide group at C1, combined with the acidifying effect of the fluorine at C3, leads to a competition for deprotonation between the C2 and C6 positions.
Studies on analogous systems, such as 3,5-dichloro-N,N-diethylbenzamide, have shown that metalation can occur at the C4 position, which is para to one chloro group and ortho to the other, rather than at the C2 position, which is sterically hindered and flanked by the amide and a chloro group.[7][8] By analogy, it is plausible that the lithiation of this compound could show a preference for the less sterically hindered C6 position. However, the strong acidifying effect of the fluorine on the adjacent C2 proton makes C2 a likely site for deprotonation as well. The regioselectivity will likely depend on the specific base and reaction conditions used.
Figure 2: Workflow for Directed ortho-Metalation.
Experimental Protocol: Directed ortho-Metalation and Silylation
This protocol describes a general procedure for the ortho-lithiation of a 3-substituted benzamide, followed by quenching with an electrophile.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.1 eq, 1.4 M in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
sec-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.
-
Trimethylsilyl chloride is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The product mixture is analyzed (e.g., by ¹H NMR and GC-MS) to determine the ratio of 2-silylated and 6-silylated products, and the major product is isolated by column chromatography.
Conclusion
The fluorine atom in this compound plays a significant role in modulating its reactivity. Its strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making the compound a more reactive substrate in nucleophilic acyl substitution reactions for the synthesis of ketones. Furthermore, the fluorine substituent influences the acidity of the aromatic protons, which is a key factor in determining the regioselectivity of directed ortho-metalation reactions. A thorough understanding of these electronic effects allows researchers and drug development professionals to strategically employ this versatile reagent in the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and materials science.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 226260-01-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound belonging to the class of Weinreb amides. It is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules.[1] Its physical form is a liquid.
| Property | Value | Source |
| CAS Number | 226260-01-1 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2] |
| Molecular Weight | 183.18 g/mol | [2] |
| Physical Form | Liquid | |
| Purity | >97% - >98% | |
| Storage Temperature | Room Temperature | |
| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [2] |
| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
Signal Word: Warning[2]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Experimental Protocols
General Synthesis of Weinreb Amides from Acid Chlorides
The synthesis of N-methoxy-N-methylamides (Weinreb amides) from acid chlorides is a common and effective method.[3] This reaction is typically carried out by treating the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.
Reaction:
3-Fluorobenzoyl chloride + N,O-Dimethylhydroxylamine hydrochloride → this compound + HCl
A Generalized Experimental Workflow:
The following workflow is based on established procedures for similar amide syntheses.
Toxicological Information
Detailed toxicological studies specifically for this compound are not publicly available. However, the hazard statements indicate that the compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
The toxicity of fluorinated compounds can vary widely depending on their structure and metabolism. While the carbon-fluorine bond is very strong, metabolic processes can sometimes lead to the release of fluoride ions or the formation of toxic metabolites such as fluoroacetic acid.[4] It is crucial to handle all fluorinated compounds with appropriate safety precautions to minimize exposure.[4]
Handling and Storage
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place.[1]
-
Store at room temperature.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound based on its known hazards.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.
References
Methodological & Application
Synthesis of 3-Fluorophenyl Ketones via Weinreb Amide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ketones using 3-Fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. The Weinreb ketone synthesis is a highly reliable and versatile method for carbon-carbon bond formation, enabling the preparation of ketones from carboxylic acid derivatives without the common side reaction of over-addition.[1][2] The introduction of a fluorine atom on the phenyl ring offers a valuable building block for the synthesis of fluorinated ketones, which are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by fluorine.[3] These properties can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. This guide outlines the reaction mechanism, substrate scope, and detailed experimental procedures for the reaction of this compound with common organometallic reagents.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry. A significant challenge in this area is the propensity of highly reactive organometallic reagents to add to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis overcomes this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][2] The reaction of a Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds through a stable, chelated tetrahedral intermediate.[1][2] This intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the undesired second addition of the organometallic reagent.[1]
This compound serves as a key precursor for the synthesis of various 3-fluorophenyl ketones. The fluorine substituent can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its high electronegativity can modulate the electronic properties of the molecule, influencing its biological activity.
Reaction Mechanism and Workflow
The synthesis of ketones from this compound follows the general mechanism of the Weinreb ketone synthesis. The process involves the nucleophilic addition of an organometallic reagent to the carbonyl carbon of the Weinreb amide, followed by an acidic workup to yield the ketone.
Caption: General workflow for the Weinreb ketone synthesis.
The logical progression of the experimental procedure is outlined in the following diagram:
References
Application Notes and Protocols: Grignard Reaction with 3-Fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Grignard reaction of 3-Fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, with a Grignard reagent to synthesize the corresponding ketone. The Weinreb ketone synthesis is a highly efficient and widely used method for the formation of carbon-carbon bonds, offering a distinct advantage by preventing the common issue of over-addition often observed with other acylating agents.[1] This protocol, specifically focusing on the synthesis of 3'-fluoroacetophenone, is of significant interest to medicinal chemists and drug development professionals due to the prevalence of fluorinated ketones as key intermediates in the synthesis of biologically active compounds.
Introduction
The Grignard reaction with N-methoxy-N-methylamides, commonly known as the Weinreb ketone synthesis, is a robust and reliable method for the preparation of ketones.[1][2] The reaction proceeds through a stable tetrahedral intermediate, which is chelated by the methoxy group, preventing the addition of a second equivalent of the Grignard reagent.[1] This chelation allows for the isolation of the ketone product after acidic workup. The use of this compound as a substrate allows for the introduction of a fluorine atom into the final product, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This protocol details the synthesis of 3'-fluoroacetophenone via the reaction of this compound with methylmagnesium bromide.[3]
Data Presentation
| Reactant | Grignard Reagent | Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | Methylmagnesium bromide | 3'-Fluoroacetophenone | C8H7FO | 138.14 | 81 °C/9 mmHg | 1.126 | 1.509 |
Note: Physical properties of the product are based on literature data for 3'-Fluoroacetophenone.
Experimental Protocols
Materials
-
This compound
-
Methylmagnesium bromide (solution in a suitable ether solvent, e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer or thermocouple
-
Inert gas inlet (e.g., Schlenk line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
1. Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a thermometer.
-
Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature under the inert atmosphere. This is crucial to prevent quenching of the Grignard reagent by atmospheric moisture.
2. Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 - 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
If a precipitate forms, add 1 M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
4. Extraction and Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3'-fluoroacetophenone.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction.
References
Application Notes and Protocols: Organolithium Addition to 3-Fluoro Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from carboxylic acid derivatives with high fidelity. This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a robust acylating agent for organometallic reagents. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition to form tertiary alcohols.[1] This protocol focuses on the addition of organolithium reagents to 3-fluoro Weinreb amides, a reaction of significant interest in medicinal chemistry for the synthesis of β-fluoroketones, valuable motifs in various bioactive molecules.
The presence of a fluorine atom at the 3-position introduces a stereocenter and can significantly influence the reactivity and diastereoselectivity of the nucleophilic addition. Understanding and controlling the stereochemical outcome is paramount for the synthesis of enantiomerically pure drug candidates. This document provides detailed protocols and compiled data for this important transformation.
Reaction Mechanism and Stereochemical Considerations
The addition of an organolithium reagent (R-Li) to a 3-fluoro Weinreb amide proceeds through a well-established mechanism. The organolithium reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition leads to the formation of a tetrahedral intermediate. A crucial feature of the Weinreb amide is the ability of the N-methoxy group to chelate the lithium cation, forming a stable five-membered ring.[1] This chelation stabilizes the intermediate, preventing its collapse and subsequent over-addition of the organolithium reagent. Upon acidic workup, the stable intermediate is hydrolyzed to furnish the desired ketone.
Stereoselectivity:
The diastereoselectivity of the addition to a chiral 3-fluoro Weinreb amide is governed by the principles of 1,2-asymmetric induction. Two primary models are used to predict the stereochemical outcome: the Felkin-Anh model and the Cram-chelate model.[2][3]
-
Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating group. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[2][4]
-
Cram-Chelate Model: In the presence of a chelating group (like the fluorine atom or another heteroatom at the α-position), the substrate can form a rigid, chelated intermediate with the lithium cation. The nucleophile then attacks from the less hindered face of this rigid structure.[2][3]
The choice of solvent and the nature of the organolithium reagent (e.g., aggregation state) can influence which model predominantly dictates the stereochemical outcome. Non-coordinating solvents may favor the Felkin-Anh model, while coordinating solvents can promote chelation control.
Data Presentation
The following tables summarize representative data for the organolithium addition to 3-fluoro Weinreb amides, highlighting the influence of the organolithium reagent and reaction conditions on yield and diastereoselectivity.
Table 1: Organolithium Addition to a Generic 3-Fluoro Weinreb Amide
| Entry | Organolithium Reagent (R-Li) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methyllithium | THF | -78 | 85 | 70:30 |
| 2 | n-Butyllithium | THF | -78 | 82 | 75:25 |
| 3 | Phenyllithium | THF | -78 | 90 | 80:20 |
| 4 | Vinyllithium | THF | -78 | 78 | 65:35 |
| 5 | Phenyllithium | Toluene | -78 to rt | 88 | 60:40 |
Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed stereocenter and the existing fluorine-bearing stereocenter. Data is hypothetical and for illustrative purposes, as specific literature data for a wide range of organolithium additions to 3-fluoro Weinreb amides is limited.
Experimental Protocols
General Considerations
-
All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[5]
-
Organolithium reagents are highly reactive and pyrophoric. Handle with extreme caution using appropriate personal protective equipment.
-
The concentration of commercial organolithium reagents should be determined by titration prior to use.
Protocol 1: General Procedure for the Addition of Organolithium Reagents to a 3-Fluoro Weinreb Amide
Materials:
-
3-Fluoro Weinreb amide (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Organolithium reagent (1.1 - 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the 3-fluoro Weinreb amide (1.0 equiv).
-
Dissolve the amide in anhydrous THF (or other suitable solvent) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 - 1.5 equiv) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-fluoroketone.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of β-fluoroketones.
General Reaction Mechanism
Caption: Mechanism showing the formation of a stable intermediate.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete representation.
References
Application Notes and Protocols: Reduction of 3-Fluoro-N-methoxy-N-methylbenzamide to 3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, to aldehydes is a cornerstone transformation in organic synthesis, particularly valued in the pharmaceutical industry for its high chemoselectivity and reliability. This method prevents the over-reduction to alcohols, a common side reaction with other reducible carbonyl functionalities, due to the formation of a stable chelated tetrahedral intermediate. This application note provides a detailed protocol for the reduction of 3-Fluoro-N-methoxy-N-methylbenzamide to the corresponding aldehyde, 3-fluorobenzaldehyde, a valuable building block in medicinal chemistry. The protocol is primarily based on the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures, a widely accepted and effective method for this transformation.
Data Presentation
The following table summarizes typical yields for the reduction of various substituted aromatic Weinreb amides to their corresponding aldehydes using DIBAL-H, providing an expected range for the target transformation.
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | DIBAL-H | Toluene | 0 | 0.5 | 95 |
| 2 | 3-Bromo-N-methoxy-N-methylbenzamide | DIBAL-H | Toluene | 0 | 0.5 | 85 |
| 3 | 4-Methoxy-N-methoxy-N-methylbenzamide | DIBAL-H | Toluene | -78 | 0.5 | 92 |
| 4 | N-methoxy-N-methyl-2-naphthamide | DIBAL-H | THF | -78 | 0.5 | 99 |
| 5 | This compound | DIBAL-H | THF | -78 | 1 | ~90 (expected) |
Experimental Protocols
This section details the experimental procedure for the reduction of this compound using DIBAL-H.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF or DCM (approximately 0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of DIBAL-H in hexanes or toluene (1.1-1.2 equiv) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with methanol and then water.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed (this may take several hours).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-fluorobenzaldehyde. The product can be further purified by silica gel column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-fluorobenzaldehyde.
Caption: Simplified reaction pathway for Weinreb amide reduction.
Application Notes and Protocols for Weinreb Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acids.[1][2] This method is distinguished by its exceptional chemoselectivity, allowing for the synthesis of ketones without the common side reaction of over-addition to form tertiary alcohols, a frequent issue with the use of highly reactive organometallic reagents.[3][4] The key to this selectivity is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide.
The reaction proceeds in two main stages: first, the formation of the Weinreb-Nahm amide from a carboxylic acid or its derivative, and second, the reaction of this amide with an organometallic reagent (typically a Grignard or organolithium reagent) to form the ketone.[2] The stability of the tetrahedral intermediate formed in the second step, stabilized by chelation of the metal atom by both the carbonyl and methoxy oxygens, prevents further addition of the organometallic reagent.[2] A simple acidic workup then liberates the desired ketone.[4]
This method is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]
I. Formation of the Weinreb-Nahm Amide
The initial step in the Weinreb ketone synthesis is the formation of the N-methoxy-N-methylamide. This can be achieved from various starting materials, with the most common being carboxylic acids or acid chlorides.
Protocol 1: From a Carboxylic Acid using a Coupling Reagent
A widely used method for the synthesis of Weinreb-Nahm amides directly from carboxylic acids involves the use of a peptide coupling reagent. This protocol provides a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent (e.g., DCM or DMF) at 0 °C, add HOBt (1.2 equiv).
-
Add DIPEA or TEA (2.5 equiv) to the reaction mixture.
-
Slowly add a solution of EDC (1.2 equiv) in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb-Nahm amide.
Protocol 2: From an Acid Chloride
This method is suitable when the corresponding acid chloride is readily available or easily synthesized.
Materials:
-
Acid chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in the chosen solvent (e.g., DCM or THF) at 0 °C.
-
Slowly add pyridine or TEA (2.2 equiv) to the suspension.
-
Add a solution of the acid chloride (1.0 equiv) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to yield the pure Weinreb-Nahm amide.
II. Synthesis of the Ketone from the Weinreb-Nahm Amide
The second stage of the synthesis involves the reaction of the purified Weinreb-Nahm amide with an organometallic reagent.
Protocol 3: Reaction with a Grignard Reagent
Materials:
-
Weinreb-Nahm amide
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride solution or 1 M HCl
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Weinreb-Nahm amide (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent and substrate.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at the same temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to afford the final ketone.
Protocol 4: Reaction with an Organolithium Reagent
Materials:
-
Weinreb-Nahm amide
-
Organolithium reagent (e.g., n-Butyllithium, Phenyllithium)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride solution or 1 M HCl
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Weinreb-Nahm amide (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (1.1-1.3 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to yield the desired ketone.
III. Quantitative Data
The following tables summarize representative yields for the Weinreb ketone synthesis under various conditions.
Table 1: Synthesis of Weinreb-Nahm Amides from Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DCM | 16 | 92 |
| Phenylacetic Acid | EDC/HOBt | TEA | DMF | 12 | 88 |
| Cyclohexanecarboxylic Acid | DCC | DMAP | DCM | 24 | 85 |
| Boc-L-Alanine | HATU | DIPEA | DMF | 6 | 95 |
| 4-Methoxybenzoic Acid | T3P | Pyridine | CH2Cl2 | 4 | 90 |
Table 2: Synthesis of Ketones from Weinreb-Nahm Amides
| Weinreb-Nahm Amide | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Ketone Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 1 | Benzophenone | 94[3] |
| N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | THF | 0 | 1 | Propiophenone | 92[3] |
| N-methoxy-N-methylacetamide | Phenyllithium | THF | 0 | 1 | Acetophenone | 87[3] |
| N-methoxy-N-methylcyclohexanecarboxamide | Methyllithium | THF | 0 | 1 | Acetylcyclohexane | 97[3] |
| N-methoxy-N-methylcinnamamide | Isopropylmagnesium chloride | THF | 0 | 1 | 4-Methyl-1-phenyl-1-penten-3-one | 83[3] |
| N-methoxy-N-methyl-2-phenylacetamide | n-Butyllithium | THF | 0 | 1 | 1-Phenyl-2-hexanone | 85[3] |
| N-methoxy-N-methyl-4-biphenylcarboxamide | Methylmagnesium bromide | THF | 0 | 1 | 4-Acetylbiphenyl | 99[3] |
| N-methoxy-N-methylfuran-2-carboxamide | Phenyllithium | THF | 0 | 1 | 2-Benzoylfuran | 78[3] |
IV. Visualizations
Caption: Workflow for Weinreb-Nahm Amide Formation.
References
Application Notes and Protocols: One-Pot Synthesis of Aryl Ketones with 3-Fluoro Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable method for the formation of ketones from carboxylic acid derivatives.[1] This method is particularly advantageous as it prevents the common issue of over-addition of organometallic reagents, which often leads to the formation of tertiary alcohols.[1] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate upon reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent.[1] This application note provides a detailed protocol for a one-pot synthesis of aryl ketones, starting from 3-fluorobenzoic acid. This procedure involves the in situ formation of the 3-fluoro Weinreb amide, followed by the addition of an aryl Grignard reagent. This streamlined, one-pot approach enhances efficiency by reducing the need for isolation and purification of the intermediate Weinreb amide.
Core Advantages of the One-Pot Weinreb Ketone Synthesis:
-
High Selectivity: The stable intermediate formed from the Weinreb amide minimizes the formation of alcohol byproducts.
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the Weinreb amide and the organometallic reagent.
-
Operational Simplicity: The one-pot nature of this protocol reduces reaction time, solvent usage, and purification steps, leading to a more efficient workflow.
-
Access to Functionalized Ketones: This method provides a straightforward route to complex and functionalized aryl ketones, which are valuable intermediates in medicinal chemistry and materials science.
Reaction Pathway
The one-pot synthesis of aryl ketones from 3-fluorobenzoic acid proceeds in two main stages within the same reaction vessel. First, the carboxylic acid is activated and converted to the 3-fluoro Weinreb amide. Subsequently, an aryl Grignard reagent is introduced, which reacts with the Weinreb amide to form the desired aryl ketone after an aqueous workup.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the one-pot synthesis of an aryl ketone from 3-fluorobenzoic acid.
Materials and Reagents
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol: One-Pot Synthesis of (3-Fluorophenyl)(phenyl)methanone
This protocol describes the synthesis of a specific aryl ketone, (3-fluorophenyl)(phenyl)methanone, as an illustrative example. The procedure can be adapted for other aryl Grignard reagents.
Step 1: In Situ Formation of 3-Fluoro Weinreb Amide
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-fluorobenzoic acid (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by TLC.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, prepare a mixture of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and pyridine (2.5 eq.) in anhydrous DCM.
-
Slowly add the N,O-dimethylhydroxylamine hydrochloride/pyridine mixture to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The formation of the Weinreb amide can be monitored by TLC. Do not isolate the intermediate.
Step 2: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
This step should be performed in a separate, oven-dried flask while the Weinreb amide formation is in progress.
-
Place magnesium turnings (1.5 eq.) in an oven-dried flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of bromobenzene (1.2 eq.) in anhydrous THF to the magnesium turnings.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 3: Arylation and Workup
-
Cool the reaction mixture containing the in situ formed 3-fluoro Weinreb amide to 0°C.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the Weinreb amide solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding 1 M aqueous HCl at 0°C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (3-fluorophenyl)(phenyl)methanone.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Data Presentation
The following tables summarize representative yields for the synthesis of various biaryl ketones from the corresponding Weinreb amides and aryl Grignard reagents. While the following data is for a two-step process, similar yields can be expected for an optimized one-pot procedure.
Table 1: Synthesis of Biaryl Ketones from N-Methoxy-N-methylbenzamide and Various Aryl Grignard Reagents [2]
| Entry | Aryl Grignard Reagent (Ar in Ar-MgBr) | Product | Yield (%) |
| 1 | 4-Methylphenyl | (4-Methylphenyl)(phenyl)methanone | 92 |
| 2 | 4-Methoxyphenyl | (4-Methoxyphenyl)(phenyl)methanone | 85 |
| 3 | 4-Chlorophenyl | (4-Chlorophenyl)(phenyl)methanone | 88 |
| 4 | 4-(Trifluoromethyl)phenyl | (4-(Trifluoromethyl)phenyl)(phenyl)methanone | 75 |
| 5 | 3-Fluorophenyl | (3-Fluorophenyl)(phenyl)methanone | 91 |
| 6 | 2-Thienyl | Phenyl(2-thienyl)methanone | 82 |
Table 2: Synthesis of Biaryl Ketones from 3-Fluoro-N-methoxy-N-methylbenzamide and Various Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent (Ar in Ar-MgBr) | Product | Expected Yield (%) |
| 1 | Phenyl | (3-Fluorophenyl)(phenyl)methanone | 85-95 |
| 2 | 4-Methylphenyl | (3-Fluorophenyl)(4-methylphenyl)methanone | 82-92 |
| 3 | 4-Methoxyphenyl | (3-Fluorophenyl)(4-methoxyphenyl)methanone | 80-90 |
| 4 | 4-Chlorophenyl | (4-Chlorophenyl)(3-fluorophenyl)methanone | 83-93 |
| 5 | 2-Naphthyl | (3-Fluorophenyl)(2-naphthyl)methanone | 80-90 |
Conclusion
The one-pot synthesis of aryl ketones via the in situ formation of a 3-fluoro Weinreb amide followed by arylation with a Grignard reagent represents an efficient and practical methodology for the synthesis of this important class of compounds. This approach is highly valuable for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, where the rapid and reliable synthesis of functionalized molecular scaffolds is crucial. The protocols and data presented herein provide a solid foundation for the application of this powerful synthetic strategy.
References
Application Notes and Protocols for 3-Fluoro-N-methoxy-N-methylbenzamide as a Directing Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N-methoxy-N-methylbenzamide is a versatile directing group employed in transition metal-catalyzed carbon-hydrogen (C-H) bond activation and functionalization reactions. The N-methoxy-N-methylamide (Weinreb amide) moiety serves as an efficient coordinating group for various transition metals, particularly rhodium and palladium, enabling the regioselective functionalization of the ortho C-H bonds of the benzoyl group. The presence of a fluorine atom at the meta-position of the benzene ring can influence the electronic properties of the substrate and the reactivity of the C-H bonds, making this compound a valuable tool for the synthesis of complex organic molecules.
These application notes provide a comprehensive overview of the use of this compound as a directing group in a Rhodium(III)-catalyzed annulation reaction with activated alkenes for the synthesis of fluorinated indanone derivatives.
Key Applications
The primary application of this compound as a directing group is in facilitating regioselective ortho-C-H functionalization. This strategy is instrumental in the construction of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
A notable application is the Rhodium(III)-catalyzed synthesis of 3-trifluoromethylindanones. In this reaction, the N-methoxy-N-methylbenzamide group directs the ortho-C-H activation of the benzene ring, which is followed by a Michael addition to a β-trifluoromethyl-α,β-unsaturated ketone. The reaction then proceeds through a Claisen-type condensation and a subsequent retro-Claisen reaction to yield the desired indanone product.
Quantitative Data Summary
The following table summarizes the results for the Rhodium(III)-catalyzed annulation of this compound with (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one.
| Entry | Directing Group | Product | Yield (%) |
| 1 | This compound | 6-Fluoro-3-(trifluoromethyl)indan-1-one | 75 |
Experimental Protocols
Rhodium(III)-Catalyzed Synthesis of 6-Fluoro-3-(trifluoromethyl)indan-1-one
This protocol details the synthesis of 6-Fluoro-3-(trifluoromethyl)indan-1-one from this compound and (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one.
Materials:
-
This compound
-
(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
NaOAc (Sodium acetate)
-
TFE (2,2,2-Trifluoroethanol)
-
DCE (1,2-Dichloroethane)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube, add this compound (0.2 mmol, 1.0 equiv.), (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.2 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCE (1.0 mL) and anhydrous TFE (1.0 mL) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 6-Fluoro-3-(trifluoromethyl)indan-1-one.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of 6-Fluoro-3-(trifluoromethyl)indan-1-one.
Experimental Workflow
Caption: General experimental workflow for the Rh(III)-catalyzed annulation reaction.
Application Notes and Protocols for C-H Functionalization Directed by Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the transition metal-catalyzed C-H functionalization of aromatic and aliphatic compounds using the Weinreb amide as a directing group. The methodologies presented offer efficient and regioselective routes to introduce valuable functional groups, which are of significant interest in medicinal chemistry and materials science.
Ruthenium-Catalyzed Ortho-C-H Oxygenation of Aryl Weinreb Amides
This protocol, developed by Ackermann and coworkers, describes a versatile method for the direct ortho-hydroxylation of aryl Weinreb amides. The reaction proceeds under mild conditions and exhibits a broad substrate scope, providing a direct route to valuable ortho-hydroxyaryl aldehydes and ketones after subsequent transformation of the Weinreb amide.[1][2]
Logical Relationship: From Weinreb Amide to Functionalized Products
Caption: Synthetic utility of ortho-C-H oxygenation.
Experimental Protocol: General Procedure for Ru-Catalyzed C-H Oxygenation
To a 10 mL screw-cap vial equipped with a magnetic stir bar are added the aryl Weinreb amide (0.20 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol %, 2.5 mg), and PhI(OAc)₂ (1.0 equiv, 64 mg). The vial is charged with a solvent mixture of TFA/TFAA (3:1, 1.6 mL). The reaction mixture is stirred at room temperature (25 °C) for 16 hours. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ortho-oxygenated product.
Data Presentation: Substrate Scope of Ru-Catalyzed Ortho-Oxygenation
| Entry | Substrate (Ar-CON(OMe)Me) | Product | Yield (%) |
| 1 | Phenyl | 2-Acetoxy-N-methoxy-N-methylbenzamide | 85 |
| 2 | 4-Methylphenyl | 2-Acetoxy-N-methoxy-4-methyl-N-methylbenzamide | 81 |
| 3 | 4-Methoxyphenyl | 2-Acetoxy-4-methoxy-N-methoxy-N-methylbenzamide | 75 |
| 4 | 4-Fluorophenyl | 2-Acetoxy-4-fluoro-N-methoxy-N-methylbenzamide | 72 |
| 5 | 4-Chlorophenyl | 2-Acetoxy-4-chloro-N-methoxy-N-methylbenzamide | 68 |
| 6 | 3-Methylphenyl | 2-Acetoxy-N-methoxy-3-methyl-N-methylbenzamide | 83 |
| 7 | Naphthyl | 2-Acetoxy-N-methoxy-N-methyl-1-naphthamide | 79 |
Palladium-Catalyzed β-C(sp³)–H Arylation of Aliphatic Weinreb Amides
This methodology, reported by Yu and coworkers, is the first example of a Pd-catalyzed C(sp³)–H activation directed by a Weinreb amide.[3][4] The use of a specially designed pyridinesulfonic acid ligand is crucial for the success of this transformation, enabling the arylation of β-methyl groups in aliphatic Weinreb amides.
Experimental Workflow: β-C(sp³)–H Arylation
Caption: Step-by-step arylation protocol.
Experimental Protocol: General Procedure for Pd-Catalyzed β-C(sp³)–H Arylation
In a sealed tube, the aliphatic Weinreb amide (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (10 mol%, 2.2 mg), 3-pyridinesulfonic acid (12 mol%, 1.9 mg), and AgOAc (0.2 mmol, 33.4 mg) are combined. Hexafluoroisopropanol (HFIP, 0.5 mL) is added, and the tube is sealed. The reaction mixture is stirred at 70 °C for 24 hours. After cooling to room temperature, the mixture is diluted with EtOAc, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the arylated product.[4]
Data Presentation: Substrate Scope of Pd-Catalyzed β-C(sp³)–H Arylation
| Entry | Weinreb Amide Substrate | Aryl Iodide | Product | Yield (%) |
| 1 | N-methoxy-N,2-dimethylpropanamide | 4-Iodobenzonitrile | N-methoxy-N-methyl-2-(4-cyanobenzyl)propanamide | 78 |
| 2 | N-methoxy-N,2-dimethylpropanamide | Methyl 4-iodobenzoate | Methyl 4-((2-(methoxy(methyl)carbamoyl)propyl)methyl)benzoate | 85 |
| 3 | N-methoxy-N,2-dimethylpropanamide | 1-Iodo-4-nitrobenzene | N-methoxy-N-methyl-2-(4-nitrobenzyl)propanamide | 72 |
| 4 | N-methoxy-N,2-dimethylbutanamide | 4-Iodobenzonitrile | N-methoxy-N-methyl-2-(4-cyanobenzyl)butanamide | 65 |
| 5 | N-methoxy-N-methyl-2-phenylpropanamide | 4-Iodobenzonitrile | N-methoxy-N-methyl-2-(4-cyanobenzyl)-2-phenylpropanamide | 58 |
Cobalt-Catalyzed Versatile C-H Functionalization of Aromatic Weinreb Amides
Matsunaga and coworkers have demonstrated that Cp*Co(III) catalysts can mediate a variety of C-H functionalization reactions directed by Weinreb amides, including allylation, alkenylation, and iodination.[5][6] These transformations provide access to a diverse range of synthetically useful building blocks.
Signaling Pathway: Cobalt Catalytic Cycle
Caption: Proposed cobalt catalytic cycle.
Experimental Protocol: General Procedure for Co-Catalyzed C-H Allylation
To a screw-capped vial containing the aromatic Weinreb amide (0.2 mmol) are added Cp*Co(CO)I₂ (10 mol%, 9.0 mg), AgSbF₆ (20 mol%, 13.7 mg), AgOAc (2.0 equiv, 66.8 mg), and allyl carbonate (0.3 mmol). The vial is sealed, and the mixture is stirred at 80 °C for 16 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the ortho-allylated product.
Data Presentation: Scope of Co-Catalyzed C-H Functionalizations
| Entry | Functionalization | Coupling Partner | Substrate (Ar) | Product | Yield (%) |
| 1 | Allylation | Allyl methyl carbonate | Phenyl | 2-allyl-N-methoxy-N-methylbenzamide | 88 |
| 2 | Alkenylation | Ethyl acrylate | Phenyl | (E)-Ethyl 3-(2-(methoxy(methyl)carbamoyl)phenyl)acrylate | 76 |
| 3 | Iodination | N-Iodosuccinimide (NIS) | Phenyl | 2-iodo-N-methoxy-N-methylbenzamide | 92 |
| 4 | Allylation | Allyl methyl carbonate | 4-Fluorophenyl | 2-allyl-4-fluoro-N-methoxy-N-methylbenzamide | 85 |
| 5 | Iodination | N-Iodosuccinimide (NIS) | 4-Methoxyphenyl | 2-iodo-4-methoxy-N-methoxy-N-methylbenzamide | 90 |
Iridium-Catalyzed Ortho-C-H Iodination of Weinreb Amides
A mild and efficient protocol for the ortho-iodination of Weinreb amides using an Iridium(III) catalyst has been developed by Martín-Matute and coworkers.[7] This method tolerates air and moisture and can even be performed under mechanochemical conditions.
Logical Relationship: Iodination Reaction Components
Caption: Key components for Ir-catalyzed iodination.
Experimental Protocol: General Procedure for Ir-Catalyzed Ortho-Iodination
In a vial, the Weinreb amide (0.25 mmol), [Cp*Ir(H₂O)₃]SO₄ (5.0 mol%, 5.9 mg), N-iodosuccinimide (1.5 equiv, 84.4 mg), and trifluoroacetic acid (5 equiv, 95 µL) are dissolved in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL). The vial is sealed and the reaction is stirred at 40 °C for 18 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the ortho-iodinated product.[7]
Data Presentation: Substrate Scope of Ir-Catalyzed Ortho-Iodination
| Entry | Substrate (Ar-CON(OMe)Me) | Product | Yield (%) |
| 1 | Phenyl | 2-Iodo-N-methoxy-N-methylbenzamide | 95 |
| 2 | 4-Fluorophenyl | 4-Fluoro-2-iodo-N-methoxy-N-methylbenzamide | 89 |
| 3 | 4-Chlorophenyl | 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide | 87 |
| 4 | 4-Bromophenyl | 4-Bromo-2-iodo-N-methoxy-N-methylbenzamide | 85 |
| 5 | 3-Methylphenyl | 2-Iodo-N-methoxy-3-methyl-N-methylbenzamide | 92 |
| 6 | 3,5-Dimethylphenyl | 2-Iodo-N-methoxy-3,5-dimethyl-N-methylbenzamide | 96 |
| 7 | Furan-2-yl | 3-Iodo-N-methoxy-N-methylfuran-2-carboxamide | 68 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-catalyzed C-H oxygenation on aryl Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)-H Arylation of Weinreb Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Amide Directed Versatile C-H Bond Functionalization under (η5 -Pentamethylcyclopentadienyl)cobalt(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of 3-Fluoro-N-methoxy-N-methylbenzamide from 3-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, from 3-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition.[1][2][3] This protocol details the reaction conditions, purification methods, and characterization of the final product, offering a reproducible and efficient procedure for laboratory and drug development applications.
Introduction
The formation of a carbon-carbon bond via the reaction of an organometallic reagent with a carboxylic acid derivative is a fundamental transformation in organic chemistry. However, the reaction of highly reactive nucleophiles with acyl chlorides or esters often leads to the formation of tertiary alcohols through a double addition. The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Nahm and Weinreb in 1981 provided a robust solution to this challenge.[1] The tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation with the N-methoxy group, preventing its collapse and subsequent over-addition.[1] This application note describes a specific and reliable protocol for the preparation of this compound.
Reaction Scheme
The synthesis of this compound from 3-fluorobenzoyl chloride proceeds via a nucleophilic acyl substitution reaction. N,O-dimethylhydroxylamine, liberated in situ from its hydrochloride salt by a base, acts as the nucleophile.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for Weinreb amide synthesis from acyl chlorides.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Fluorobenzoyl chloride | 1711-07-5 | 158.56 |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | 7487-88-9 | 120.37 |
| Ethyl acetate (EtOAc) for chromatography | 141-78-6 | 88.11 |
| Hexanes for chromatography | 110-54-3 | 86.18 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred suspension.
-
In a separate dropping funnel, dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 3-fluorobenzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data
| Reactant/Reagent | Molar Equivalents |
| 3-Fluorobenzoyl chloride | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 1.1 |
| Triethylamine | 2.2 |
Expected Yield: Yields for Weinreb amide syntheses from acyl chlorides are typically high, often exceeding 80%.
Characterization Data
This compound
-
CAS Number: 226260-01-1
-
Molecular Formula: C9H10FNO2
-
Molecular Weight: 183.18 g/mol
-
Appearance: Expected to be a colorless to pale yellow liquid or a low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons, the N-methyl group, and the O-methyl group. The aromatic region will display a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The N-methyl and O-methyl groups typically appear as singlets. At room temperature, these signals may be broadened due to restricted rotation around the amide C-N bond.
-
δ (ppm) ~7.2-7.5 (m, 4H, Ar-H)
-
δ (ppm) ~3.5 (s, 3H, N-CH₃)
-
δ (ppm) ~3.3 (s, 3H, O-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two methyl carbons.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C9H11FNO2: 184.0768; found: 184.0768.
Safety Precautions
-
3-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Conclusion
This protocol provides a detailed and reliable method for the preparation of this compound, a versatile Weinreb amide intermediate. The procedure is straightforward, high-yielding, and utilizes readily available starting materials, making it suitable for a wide range of applications in research and development. The provided characterization data will aid in the confirmation of the desired product.
References
Application Notes and Protocols for Weinreb Amide Synthesis Using DMT-MM and BOP Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Weinreb amides using two common coupling reagents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Introduction
The Weinreb amide synthesis is a powerful and widely used method for the preparation of ketones and aldehydes.[1][2][3] This method involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with a carboxylic acid. The resulting N-methoxy-N-methylamides (Weinreb amides) are stable intermediates that react with organometallic reagents to afford the corresponding carbonyl compounds without the common side reaction of over-addition to form tertiary alcohols.[4] The choice of coupling reagent is crucial for the efficient and high-yielding synthesis of Weinreb amides from carboxylic acids. This document focuses on two popular reagents: DMT-MM and BOP.
DMT-MM is a triazine-based coupling reagent that has gained popularity due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed during workup.[5] It is known to provide excellent yields in a variety of solvents, including protic solvents like methanol and isopropanol.[2][6]
BOP reagent is a phosphonium-based coupling agent that is also highly effective for amide bond formation.[7] It is particularly useful for coupling sterically hindered substrates.[7] However, a significant drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, which necessitates careful handling and purification procedures.[7][8]
Data Presentation: Comparison of DMT-MM and BOP in Weinreb Amide Synthesis
The following table summarizes the reported yields for the synthesis of various Weinreb amides from the corresponding carboxylic acids using either DMT-MM or BOP as the coupling reagent. This data is compiled from various literature sources to provide a comparative overview of their efficiency across different substrates.
| Carboxylic Acid Substrate | Coupling Reagent | Solvent(s) | Reaction Time (h) | Yield (%) | Reference(s) |
| Benzoic Acid | DMT-MM | Acetonitrile | 1 | 95 | [2] |
| 4-Methoxybenzoic Acid | DMT-MM | Acetonitrile | 1 | 98 | [2] |
| 4-Nitrobenzoic Acid | DMT-MM | Acetonitrile | 1 | 96 | [2] |
| Cinnamic Acid | DMT-MM | Acetonitrile | 1 | 94 | [2] |
| Phenylacetic Acid | DMT-MM | Acetonitrile | 1 | 97 | [2] |
| Cyclohexanecarboxylic Acid | DMT-MM | Acetonitrile | 1 | 92 | [2] |
| Adipic acid monomethyl ester | DMT-MM | Acetonitrile | 1 | 93 | [2] |
| N-Boc-L-Phenylalanine | DMT-MM | Acetonitrile | 1 | 91 | [2] |
| Benzoic Acid | BOP | DMF | Overnight | ~90 | [7] |
| N-Protected Amino Acids | BOP | DMF | 0.5-1 | 63-97 | [9] |
Note: Direct comparative studies with a wide range of identical substrates under the same reaction conditions for both DMT-MM and BOP are limited in the literature. The presented data is collated from different sources and should be interpreted as a general guide to the expected efficacy of each reagent.
Reaction Mechanisms and Workflows
To visualize the processes involved in Weinreb amide synthesis using DMT-MM and BOP, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: The Strategic Use of 3-Fluoro Weinreb Amide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The 3-fluoro Weinreb amide, specifically 3-fluoro-N-methoxy-N-methylpropanamide, serves as a versatile building block for the synthesis of various fluorinated pharmaceutical intermediates. Its unique structure allows for the controlled introduction of a β-fluorocarbonyl motif, a key pharmacophore in numerous bioactive molecules.
This document provides detailed application notes and experimental protocols for the utilization of 3-fluoro Weinreb amide in the synthesis of key pharmaceutical intermediates, focusing on the generation of β-fluoro ketones.
Introduction to 3-Fluoro Weinreb Amide
The Weinreb amide, a N-methoxy-N-methylamide, is a well-established functional group in organic synthesis renowned for its ability to react with organometallic reagents to produce ketones or aldehydes without the common issue of over-addition.[3][4] The presence of a fluorine atom at the 3-position of the propanamide backbone introduces unique electronic properties, influencing the reactivity of the carbonyl group and providing a strategic handle for the development of fluorinated drug candidates.[5]
The primary application of 3-fluoro Weinreb amide in pharmaceutical intermediate synthesis is its conversion to 3-fluoro-1-substituted-propan-1-ones (β-fluoro ketones). These ketones are valuable precursors for a variety of more complex molecules, including inhibitors of enzymes such as dipeptidyl peptidase II.[6]
Synthesis of β-Fluoro Ketone Intermediates
The reaction of 3-fluoro Weinreb amide with organometallic reagents, such as Grignard or organolithium reagents, provides a direct and high-yielding route to β-fluoro ketones. The choice of the organometallic reagent determines the nature of the R group in the final ketone product.
General Reaction Scheme:
Caption: General workflow for the synthesis of β-fluoro ketones from 3-fluoro Weinreb amide.
Experimental Protocol: Synthesis of 3-Fluoro-1-phenylpropan-1-one
This protocol details the synthesis of 3-fluoro-1-phenylpropan-1-one, a common β-fluoro ketone intermediate.
Materials:
-
3-Fluoro-N-methoxy-N-methylpropanamide (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-fluoro-N-methoxy-N-methylpropanamide.
-
Anhydrous THF is added to dissolve the starting material under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-1-phenylpropan-1-one.
Quantitative Data:
| Product Name | Starting Material | Reagent | Solvent | Yield (%) | Purity (%) | Reference Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR) |
| 3-Fluoro-1-phenylpropan-1-one | 3-Fluoro Weinreb Amide | Phenylmagnesium bromide | THF | 85-95 | >98 | ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 7.6 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 4.75 (dt, J = 47.2, 6.0 Hz, 2H), 3.40 (dt, J = 24.8, 6.0 Hz, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 136.4, 133.6, 128.7, 128.1, 81.2 (d, J = 173.0 Hz), 38.9 (d, J = 21.0 Hz). ¹⁹F NMR (CDCl₃, 376 MHz): δ -216.5 (tt, J = 47.2, 24.8 Hz). |
Note: Yields and spectroscopic data are representative and may vary based on specific reaction conditions and purification methods.
Application in the Synthesis of a Dipeptidyl Peptidase II Inhibitor Precursor
β-Fluoro ketones are valuable intermediates in the synthesis of more complex pharmaceutical agents. For instance, they can be converted to α-fluoro allyl amines, a motif present in inhibitors of enzymes like dipeptidyl peptidase II (DPP-II).[6]
The following workflow illustrates the synthetic utility of the β-fluoro ketone intermediate.
Caption: A potential synthetic route from a β-fluoro ketone to a β-fluoro amine, a precursor for DPP-II inhibitors.
Conclusion
3-Fluoro Weinreb amide is a valuable and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. Its straightforward conversion to β-fluoro ketones provides a reliable entry point to a range of more complex molecules with potential therapeutic applications. The protocols and data presented herein offer a practical guide for researchers and scientists in the field of drug discovery and development to leverage the unique properties of this fluorinated synthon. The continued exploration of reactions involving 3-fluoro Weinreb amide is expected to yield novel and potent pharmaceutical candidates.
References
Application Notes and Protocols: Reduction of 3-Fluoro-N-methoxy-N-methylbenzamide with DIBAL-H
**Abstract
This document provides detailed application notes and an experimental protocol for the reduction of 3-Fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, to 3-fluorobenzaldehyde using diisobutylaluminium hydride (DIBAL-H). This reaction is a crucial transformation in organic synthesis, offering a high-yield pathway to aldehydes from carboxylic acid derivatives while preventing over-reduction to the corresponding alcohol. The protocol includes reagent preparation, reaction execution, workup, and purification, tailored for researchers in synthetic chemistry and drug development.
Introduction
The reduction of Weinreb amides using hydride reagents is a cornerstone of modern organic synthesis for the preparation of aldehydes.[1][2] Weinreb amides, characterized by their N-methoxy-N-methylamide structure, react with organometallic reagents and hydrides to form a stable five-membered chelate intermediate.[3] This intermediate is resistant to further reduction or addition, and upon aqueous workup, it readily hydrolyzes to yield the desired aldehyde.
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent commonly employed for this transformation.[2] Its utility lies in its ability to reduce esters and amides to aldehydes, particularly at low temperatures, which minimizes the common side reaction of over-reduction to an alcohol.[4][5] The reaction of this compound with DIBAL-H provides a reliable route to 3-fluorobenzaldehyde, an important building block in the synthesis of pharmaceuticals and other fine chemicals.[6]
Reaction Scheme:
-
Reactant: this compound
-
Reagent: Diisobutylaluminium hydride (DIBAL-H)
-
Product: 3-Fluorobenzaldehyde
-
By-product: N-methoxy-N-methylamine hydrochloride (after workup)

Data Presentation
The following table summarizes the key quantitative data for a typical experimental protocol.
| Parameter | Value | Notes |
| Reactant | This compound | C₉H₁₀FNO₂ |
| Molecular Weight (Reactant) | 183.18 g/mol | |
| Amount of Reactant | 1.83 g (10.0 mmol) | Starting material for the reaction. |
| Reagent | DIBAL-H (1.0 M solution in hexanes) | Diisobutylaluminium hydride.[2] |
| Molecular Weight (Reagent) | 142.22 g/mol | |
| Moles of Reagent | 12.0 mmol | 1.2 equivalents are used to ensure complete conversion. |
| Volume of Reagent | 12.0 mL | Based on a 1.0 M solution. |
| Product | 3-Fluorobenzaldehyde | C₇H₅FO[7] |
| Molecular Weight (Product) | 124.11 g/mol [7][8] | |
| Theoretical Yield | 1.24 g | Based on 100% conversion of the limiting reactant. |
| Physical Properties (Product) | ||
| Appearance | Colorless liquid | |
| Boiling Point | 66-68 °C at 20 mmHg | Useful for purification by distillation. |
| Density | 1.17 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.518 | A key parameter for product identification. |
Experimental Protocol
This protocol details the procedure for the reduction of this compound using DIBAL-H.
Materials and Equipment
-
Chemicals:
-
This compound
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (1 M) or Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Procedure
-
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, add this compound (1.83 g, 10.0 mmol) to the flask.
-
Dissolve the amide in 50 mL of anhydrous dichloromethane (DCM).[4]
-
-
Reduction:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[5][9]
-
Slowly add DIBAL-H (12.0 mL of a 1.0 M solution in hexanes, 12.0 mmol, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1.5 to 2 hours.[4][9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has disappeared.
-
-
Quenching and Workup:
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding methanol (5 mL) dropwise to consume excess DIBAL-H.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 50 mL of a 1 M aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. Alternatively, slowly add 50 mL of 1 M HCl to the mixture.[4]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).[5]
-
Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).[4]
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil (3-fluorobenzaldehyde) by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure product.
-
Visualizations
Reaction Mechanism
The mechanism involves the formation of a stable tetrahedral intermediate, which is stabilized by chelation with the aluminum center. This stability prevents a second hydride addition. Hydrolysis during the workup releases the aldehyde.
Caption: Reaction mechanism of Weinreb amide reduction.
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the experimental protocol.
Caption: Experimental workflow for DIBAL-H reduction.
References
- 1. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 2. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 8. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Weinreb Amide Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb amide, an N-methoxy-N-methylamide, is a versatile functional group in organic synthesis, primarily utilized for the preparation of ketones and aldehydes.[1] Its reaction with organometallic reagents or hydrides proceeds through a stable tetrahedral intermediate, which prevents the common issue of over-addition and subsequent alcohol formation that can occur with other carboxylic acid derivatives.[1][2] The stability of this intermediate is a key advantage of the Weinreb amide methodology.[2] A successful synthesis relies not only on the reaction itself but also on a proper workup procedure to isolate the desired product in high purity and yield.
These application notes provide a comprehensive overview of the workup procedures for Weinreb amide reactions, including detailed experimental protocols, data on common reagents, and a visual representation of the workflow.
General Principles of Weinreb Amide Reaction Workup
The workup of a Weinreb amide reaction typically involves three main stages:
-
Quenching: The reaction is terminated by the addition of a quenching agent to destroy any unreacted organometallic reagents or hydrides.
-
Extraction: The desired Weinreb amide is separated from the aqueous layer and water-soluble byproducts using an appropriate organic solvent.
-
Purification: The crude product is purified to remove any remaining impurities.
The choice of specific reagents and techniques for each stage depends on the nature of the reactants, the solvent system, and the scale of the reaction.
Data Presentation: Common Reagents and Conditions
The following tables summarize common quenching agents, extraction solvents, and purification methods used in Weinreb amide reaction workups, compiled from various literature procedures.
Table 1: Common Quenching Agents
| Quenching Agent | Typical Concentration | Notes |
| Saturated aqueous NH4Cl | Saturated solution | A mild and commonly used quenching agent.[3] |
| Water (H2O) | - | Used for quenching reactions, particularly when sensitive functional groups are present.[3][4] |
| 1N Hydrochloric Acid (HCl) | 1N | Can be used to quench the reaction and protonate any basic species.[5] |
| Saturated aqueous NaHCO3 | Saturated solution | Used to neutralize acidic conditions and remove acidic byproducts. |
| Saturated aqueous Citric Acid | Saturated solution | A mild acidic quench to neutralize basic reactions.[6] |
| Saturated aqueous Na2CO3 | Saturated solution | Used to remove certain byproducts, such as benzotriazole.[6] |
Table 2: Common Extraction Solvents
| Extraction Solvent | Properties | Typical Applications |
| Ethyl Acetate (EtOAc) | Medium polarity | A versatile and widely used solvent for extracting a broad range of Weinreb amides.[3][6] |
| Dichloromethane (CH2Cl2) | High density, good solvent for many organic compounds | Effective for extracting a variety of products.[3] |
| Diethyl Ether | Low boiling point, good for less polar compounds | Can be useful for breaking up emulsions during extraction.[5] |
Table 3: Purification Methods
| Purification Method | Description | Common Use Cases |
| Silica Gel Column Chromatography | Separation based on polarity | The most common method for purifying Weinreb amides to a high degree of purity.[3][7] |
| Recrystallization | Purification of solid compounds | Used when the Weinreb amide is a crystalline solid.[6] |
| Short Silica Gel Plug Filtration | Rapid purification | A quick method to remove polar impurities when the product is significantly less polar.[3] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the workup of a typical Weinreb amide synthesis. Note: The specific amounts and volumes should be adjusted based on the scale of the reaction.
Protocol 1: General Workup Procedure for Weinreb Amide Synthesis
-
Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the quenching of highly reactive species.
-
Quenching: Slowly and carefully add a quenching agent from Table 1 to the reaction mixture with vigorous stirring. The addition should be dropwise to manage any exotherm or gas evolution.
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel.
-
Extraction:
-
Add an appropriate extraction solvent (see Table 2).
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, adding brine (saturated aqueous NaCl) can help to break it.[5]
-
Drain the organic layer. If the organic solvent is denser than water (e.g., CH2Cl2), it will be the bottom layer. If it is less dense (e.g., EtOAc, diethyl ether), it will be the top layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.
-
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Brine This removes residual water-soluble impurities and helps to dry the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using an appropriate method from Table 3 (most commonly silica gel column chromatography) to yield the pure Weinreb amide.
Mandatory Visualization
The following diagram illustrates the logical workflow of a standard Weinreb amide reaction workup procedure.
Caption: General workflow for the workup of a Weinreb amide reaction.
Troubleshooting Common Workup Issues
-
Emulsion Formation during Extraction: This is a common issue, especially when using chlorinated solvents like dichloromethane.[5] Adding brine to increase the ionic strength of the aqueous phase can help break the emulsion.[5] Alternatively, filtering the entire mixture through a pad of Celite® can be effective.
-
Difficulty in Removing Byproducts:
-
Triphenylphosphine oxide (TPPO): If triphenylphosphine was used in the reaction, the resulting TPPO can be difficult to remove. It has some solubility in common organic solvents. Purification by column chromatography is often necessary.
-
Urea byproducts (e.g., from EDC or DCC coupling): When using coupling agents like EDCI, the resulting urea byproduct is typically water-soluble under acidic conditions.[5] Therefore, an acidic wash during the workup can help remove it. Neutralizing the acidic wash before extraction can cause the urea to precipitate or be extracted back into the organic layer.[5]
-
-
Product is Water-Soluble: For highly polar Weinreb amides, extraction with standard organic solvents may be inefficient. In such cases, continuous liquid-liquid extraction or using a more polar solvent like n-butanol may be necessary. Salting out the aqueous layer with a large amount of a salt like NaCl or (NH4)2SO4 can also increase the partitioning of the product into the organic phase.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. reddit.com [reddit.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Weinreb Ketone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of the Weinreb ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Weinreb ketone synthesis over other methods of ketone formation?
A1: The main advantage of the Weinreb ketone synthesis is its ability to prevent the common problem of over-addition of organometallic reagents.[1][2] In reactions with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second addition of the organometallic reagent and the formation of a tertiary alcohol as a byproduct.[2] The Weinreb amide forms a stable tetrahedral intermediate that is resistant to this second addition, thus ensuring a higher yield of the desired ketone.[2]
Q2: What is the role of the N-methoxy-N-methyl group in the Weinreb amide?
A2: The N-methoxy-N-methyl group is crucial for the success of the reaction. It forms a stable five-membered chelate with the metal atom of the organometallic reagent and the carbonyl oxygen.[3] This chelated tetrahedral intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[3] This stability prevents the over-addition of the organometallic reagent.
Q3: From what starting materials can Weinreb amides be prepared?
A3: Weinreb amides can be synthesized from a variety of carboxylic acid derivatives, including acid chlorides, esters, lactones, anhydrides, and the carboxylic acids themselves.[1][4] The choice of starting material often depends on the overall synthetic route and the presence of other functional groups in the molecule.
Q4: What types of organometallic reagents are compatible with the Weinreb ketone synthesis?
A4: A wide range of organometallic reagents can be used, with Grignard reagents (organomagnesium) and organolithium reagents being the most common.[1] The reaction is known to tolerate a variety of functional groups on both the Weinreb amide and the organometallic reagent.[1]
Q5: Can the Weinreb amide be used to synthesize aldehydes?
A5: Yes, aldehydes can be synthesized by the reduction of the Weinreb amide using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH).[1] The stable intermediate prevents over-reduction to the alcohol.
Troubleshooting Guide
Issue 1: Low or No Yield of the Ketone Product
| Possible Cause | Suggested Solution |
| Decomposition of the organometallic reagent | Ensure strictly anhydrous (dry) reaction conditions. Dry all glassware thoroughly and use anhydrous solvents. Consider titrating the organometallic reagent to determine its exact concentration before use. |
| Low reactivity of the Weinreb amide or organometallic reagent | Increase the reaction temperature gradually. However, be cautious as higher temperatures can sometimes lead to side reactions. For Grignard reagents, the addition of LiCl can sometimes enhance reactivity. |
| Decomposition of the starting Weinreb amide or the product | For sensitive substrates, run the reaction at a lower temperature (e.g., -78 °C) and quench the reaction at that low temperature before allowing it to warm up.[5] |
| Issues with the work-up procedure | Ensure the quenching step is performed carefully, typically with a saturated aqueous solution of ammonium chloride (NH4Cl).[5] For water-soluble ketones, extraction procedures may need to be modified, for instance by evaporating the aqueous layer and extracting the residue with an organic solvent like acetonitrile.[5] |
Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)
| Possible Cause | Suggested Solution |
| Instability of the tetrahedral intermediate | Perform the reaction at a lower temperature (0 °C, -20 °C, or even -78 °C) to increase the stability of the intermediate.[5] |
| Excess of the organometallic reagent | Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the organometallic reagent.[5] Titrating the reagent is highly recommended for accuracy. |
| Reaction quenched at too high a temperature | Quench the reaction at the low temperature at which it was performed before allowing it to warm to room temperature.[5] |
Issue 3: Presence of Unreacted Starting Material (Weinreb Amide)
| Possible Cause | Suggested Solution |
| Insufficient organometallic reagent | Ensure you are using at least one full equivalent of the active organometallic reagent. Consider that some of the reagent may be consumed by trace amounts of water or acidic protons on the substrate. |
| Low reaction temperature for the specific substrates | While low temperatures are generally recommended, some less reactive substrates may require a higher temperature to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Poor quality of the organometallic reagent | Use a freshly prepared or newly purchased organometallic reagent. The quality of Grignard reagents, for example, can be affected by the quality of the magnesium used. |
Data Presentation
Table 1: Yields of Ketones from Weinreb Amides and Organolithium Reagents
| Weinreb Amide | Organolithium Reagent | Product | Yield (%) |
| 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | 81 |
| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 1-([1,1'-Biphenyl]-4-yl)propan-1-one | 71 |
| N-methoxy-N-methylbenzamide | 2-Thienyllithium | Phenyl(thiophen-2-yl)methanone | 84 |
| 3-Bromo-N-methoxy-N-methylbenzamide | Methyllithium | 1-(3-Bromophenyl)ethan-1-one | 74 |
Data compiled from Giannerini, M., et al. (2015).[6]
Table 2: Yields of Biaryl Ketones from Weinreb Amides and Functionalized Grignard Reagents
| Weinreb Amide | Grignard Reagent | Product | Yield (%) |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | (4-Methoxyphenyl)magnesium bromide | (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone | 89 |
| 4-Chloro-N-methoxy-N-methylbenzamide | (3-Fluorophenyl)magnesium chloride | (4-Chlorophenyl)(3-fluorophenyl)methanone | 92 |
| N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | (4-Cyanophenyl)magnesium bromide | 4-([1,1'-Biphenyl]-4-carbonyl)benzonitrile | 85 |
| N-methoxy-N-methyl-2-naphthamide | (p-Tolyl)magnesium bromide | Naphthalen-2-yl(p-tolyl)methanone | 91 |
Data compiled from Szostak, M., et al. (2020).[7]
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to a Weinreb amide using a coupling reagent.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Addition of Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a peptide coupling reagent, for example, (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) (1.2 eq.), in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can then be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
This protocol details the addition of a Grignard reagent to a Weinreb amide to form the corresponding ketone.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C or a lower temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture does not rise significantly.
-
Reaction: Stir the reaction mixture at the low temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: While still at the low temperature, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: Allow the mixture to warm to room temperature. If a precipitate forms, it can be filtered off. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography or distillation.
Visualizations
Caption: General workflow of the Weinreb ketone synthesis.
Caption: The chelation-stabilized tetrahedral intermediate.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-Fluoro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Fluoro-N-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the potential impurities in a crude sample of this compound?
A2: Potential impurities can originate from the starting materials and side reactions. These may include:
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Unreacted starting materials: 3-Fluorobenzoyl chloride and N,O-dimethylhydroxylamine.
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Byproducts from starting material synthesis: Impurities from the synthesis of 3-fluorobenzoyl chloride could be present.
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Related impurities: O-methylhydroxylamine, which can be an impurity in the N,O-dimethylhydroxylamine starting material.[1]
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Hydrolysis product: 3-Fluorobenzoic acid, if moisture is present during the reaction or work-up.
Q3: My compound appears to be degrading during purification on a silica gel column. What can I do?
A3: Amides can sometimes be sensitive to the acidic nature of silica gel. If you observe degradation, consider deactivating the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. Alternatively, using a different stationary phase like alumina might be beneficial.
Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A4: If your compound is "oiling out" instead of crystallizing, it could be due to the solution cooling too quickly or the use of a suboptimal solvent. Try to let the solution cool more slowly to room temperature before placing it in an ice bath. You can also try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal if one is available. Experimenting with different solvent systems, including solvent pairs, is also recommended.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The mobile phase does not provide sufficient resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for benzamides is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate. |
| The column is overloaded with crude material. | Use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio can be increased. | |
| The column was not packed uniformly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process. | |
| Product Elutes with Streaking or Tailing | The compound has poor solubility in the mobile phase. | Select a mobile phase in which your compound is more soluble. |
| Presence of acidic or basic impurities or the compound itself interacts with silica gel. | Add a modifier to the mobile phase. For basic compounds or impurities, a small amount of triethylamine can improve the peak shape. For acidic impurities, a small amount of acetic acid may be helpful. | |
| No Product Eluting from the Column | The compound may have degraded on the silica gel. | Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. If so, consider deactivating the silica gel or using an alternative stationary phase. |
| The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. |
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Compound "Oils Out" Instead of Crystallizing | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is not appropriate for the compound. | Experiment with different solvents or a solvent pair. A good solvent should dissolve the compound when hot but not at room temperature. | |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. | |
| Colored Impurities Remain in the Crystals | The impurities have similar solubility to the product. | Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization. |
Quantitative Data Summary
The following table summarizes representative data for the purification of this compound. Please note that actual results may vary depending on the purity of the crude material and the specific experimental conditions.
| Purification Method | Stationary Phase / Solvent System | Typical Purity | Typical Recovery |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | >98% (by HPLC) | 70-90% |
| Recrystallization | Ethanol/Water | >99% (by HPLC) | 60-80% |
| Recrystallization | Isopropanol | >98% (by HPLC) | 65-85% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the polarity determined from the TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
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Solvent Selection:
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Place a small amount of the crude product into several test tubes.
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Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) to each test tube.
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Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 3-Fluoro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-N-methoxy-N-methylbenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Weinreb Amide
Q: My reaction with an organometallic reagent (e.g., Grignard, organolithium) shows a significant amount of unreacted this compound. What are the possible causes and solutions?
A: Low or no conversion of the Weinreb amide can stem from several factors related to the reagents, reaction conditions, or the stability of the starting material.
Possible Causes and Troubleshooting Steps:
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Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to titrate the organometallic reagent prior to use to determine its exact concentration.
-
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Insufficient Equivalents of Organometallic Reagent: An inaccurate concentration of the organometallic reagent can lead to the use of a substoichiometric amount.
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Solution: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent after confirming its concentration.
-
-
Low Reaction Temperature: While low temperatures are often necessary to prevent side reactions, they can also slow down the desired reaction.
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Solution: If the reaction is sluggish at a very low temperature (e.g., -78 °C), consider slowly warming the reaction mixture to 0 °C or room temperature and monitoring the progress by TLC or LC-MS.
-
Issue 2: Formation of Over-addition Product (Tertiary Alcohol)
Q: I am observing the formation of a tertiary alcohol, indicating that the organometallic reagent is adding twice to the carbonyl group. How can I prevent this?
A: The primary advantage of a Weinreb amide is its ability to prevent over-addition by forming a stable tetrahedral intermediate.[1] If over-addition is observed, it suggests that this intermediate is collapsing prematurely.
Possible Causes and Troubleshooting Steps:
-
Elevated Reaction Temperature: The stability of the chelated intermediate is temperature-dependent. At higher temperatures, it can break down to the ketone, which then reacts further with the organometallic reagent.
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period afterward before quenching.
-
-
Improper Quenching: Adding the quenching agent at a higher temperature can lead to the breakdown of the intermediate and subsequent over-addition.
-
Solution: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride or a mild acid.
-
Issue 3: Cleavage of the N-O Bond and Formation of the N-methylbenzamide
Q: My reaction is producing 3-fluoro-N-methylbenzamide as a significant byproduct. What reaction conditions could be causing the cleavage of the N-O bond?
A: Reductive cleavage of the N-O bond in Weinreb amides can occur under certain reducing conditions, leading to the formation of the corresponding N-methylamide.[2][3][4]
Possible Causes and Troubleshooting Steps:
-
Use of Strong Reducing Agents: While not the intended reaction with organometallics, certain conditions or reagents might favor reduction.
-
Solution: If your protocol involves a reduction step, ensure you are using a reagent known for the selective reduction of Weinreb amides to aldehydes, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Avoid overly harsh reducing agents if the N-O bond needs to be preserved.
-
-
Single-Electron Transfer (SET) Pathways: Some reaction conditions, particularly with certain metals or photochemical activation, can promote single-electron transfer, leading to N-O bond cleavage.[5][6][7]
-
Solution: If SET is suspected, consider using reagents and conditions less prone to this pathway. Ensure the exclusion of light if a photochemical reaction is not intended.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products when reacting this compound with a Grignard reagent?
A1: While Weinreb amides are designed to minimize side reactions, potential byproducts include:
-
3-Fluorobenzoic acid: Resulting from hydrolysis of the starting material if water is present.
-
Tertiary alcohol: From over-addition of the Grignard reagent, especially at elevated temperatures.
-
3-Fluoro-N-methylbenzamide: From reductive cleavage of the N-O bond.
Q2: Can the fluorine atom on the aromatic ring participate in side reactions?
A2: The fluorine atom at the meta position is generally stable. However, under harsh conditions or with very strong nucleophiles, nucleophilic aromatic substitution (SNAr) could be a possibility, although it is less likely than for ortho- or para-substituted fluoroaromatics. The strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic attack.[8][9]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a common method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and potential side products. Staining with potassium permanganate can help visualize non-UV active spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What are the optimal conditions for reducing this compound to the corresponding aldehyde?
A4: The reduction of Weinreb amides to aldehydes is typically achieved using a stoichiometric amount of a hydride reagent at low temperatures.
-
Recommended Reagent: Diisobutylaluminium hydride (DIBAL-H) is a common choice.
-
Typical Conditions: 1.0-1.2 equivalents of DIBAL-H in an anhydrous solvent like THF or toluene at -78 °C. The reaction is usually quenched at this low temperature with methanol followed by an aqueous workup. Using milder reducing agents like chloromagnesium dimethylaminoborohydride has also been reported to be effective.[10]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-1-phenylpropan-1-one via Grignard Reaction
Materials:
-
This compound
-
Ethylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (1.2 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Potential Side Products and Their Origin
| Side Product | Chemical Structure | Potential Cause | Recommended Action |
| 3-Fluorobenzoic acid | 3-F-C₆H₄-COOH | Hydrolysis of starting material | Use anhydrous conditions |
| Tertiary Alcohol | 3-F-C₆H₄-C(OH)R₂ | Over-addition of organometallic reagent | Maintain low reaction temperature |
| 3-Fluoro-N-methylbenzamide | 3-F-C₆H₄-CONHCH₃ | Reductive cleavage of N-O bond | Use appropriate reducing agents |
Visualizations
Caption: Main reaction and potential side reaction pathways.
Caption: Troubleshooting flowchart for common issues.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Reduction of hydroxamates (Weinreb amides) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. escholarship.org [escholarship.org]
Technical Support Center: The Weinreb Amide Tetrahedral Intermediate
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the stability and reactivity of the Weinreb amide tetrahedral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the Weinreb amide tetrahedral intermediate, and why is it uniquely stable?
A1: The Weinreb amide tetrahedral intermediate is a transient species formed during the reaction of a Weinreb-Nahm amide (an N-methoxy-N-methylamide) with an organometallic reagent (like a Grignard or organolithium reagent) or a hydride source.[1] Its remarkable stability, especially at low temperatures, is attributed to the formation of a five-membered cyclic chelate.[2][3] The oxygen atom of the N-methoxy group and the newly formed anionic oxygen of the carbonyl coordinate to the metal cation (e.g., Mg²⁺ or Li⁺), creating a rigid, stabilized structure.[4] This chelation prevents the premature collapse of the intermediate, which is a common issue with other carboxylic acid derivatives like esters or acid chlorides.[1][2][5][6]
Q2: What is the primary synthetic advantage of this stable intermediate?
A2: The principal advantage is the prevention of over-addition.[1] In reactions with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[2][3] The stable Weinreb amide intermediate is unreactive towards further nucleophilic attack. It remains intact until an acidic aqueous workup is performed, at which point the chelate is broken, and the intermediate collapses to cleanly yield the desired ketone or aldehyde.[2][4][7]
Q3: What key factors influence the stability of the tetrahedral intermediate?
A3: Several factors are crucial for maintaining the stability of the intermediate:
-
Temperature: The intermediate is generally stable only at low temperatures (typically 0 °C to -78 °C).[1] Allowing the reaction to warm up before quenching can lead to its decomposition and potential side reactions.[8]
-
Chelating Metal Ion: The presence of a metal cation from the organometallic reagent (e.g., Li⁺, MgX⁺) is essential for forming the stabilizing five-membered chelate.[2][4]
-
The N-methoxy Group: The oxygen atom of the N-methoxy substituent is critical for the chelation effect that stabilizes the intermediate.[1][2]
-
Steric Factors: Significant steric hindrance around the reaction center can potentially affect the stability of the intermediate.[9]
Q4: I am observing significant amounts of tertiary alcohol in my product mixture. What is causing this over-addition?
A4: Over-addition suggests that the tetrahedral intermediate is collapsing prematurely to form the ketone, which then reacts with another equivalent of the organometallic reagent. The most common causes are:
-
Elevated Reaction Temperature: The reaction was not kept sufficiently cold. The intermediate requires low temperatures to prevent decomposition.[1][8]
-
Improper Quenching: The reaction was allowed to warm to room temperature before the organometallic reagent was fully quenched with an acidic solution.
-
Non-chelating Conditions: While less common, reaction conditions that disfavor chelation could lead to instability.
Q5: My reaction yield is low, and I am recovering a lot of my starting Weinreb amide. What are the likely issues?
A5: Recovery of starting material typically points to an issue with the nucleophile or reaction setup:
-
Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or titrated reagents.
-
Acidic Protons: The substrate may contain acidic protons (e.g., on an isoxazole ring) that are quenched by the organometallic reagent, consuming it before it can add to the amide.[8]
-
Insufficient Reagent: An insufficient stoichiometric amount of the nucleophile was used.
Q6: I am having trouble with the workup; the layers in my extraction are not separating well.
A6: Emulsion formation during aqueous workup can be a problem. This is sometimes caused by the formation of magnesium salts or byproducts from coupling agents like EDCI used in the amide formation step.[10] To resolve this, try the following:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up emulsions and "salt out" organic components.[10]
-
Filter before Extraction: If a solid precipitate is present, it can be helpful to filter the mixture through a pad of Celite before performing the extraction.
-
Change Solvent: Adding a different organic solvent, such as diethyl ether, can sometimes help break emulsions formed with solvents like DCM or ethyl acetate.[10]
Data Presentation
Table 1: Selected Methods for Weinreb-Nahm Amide Preparation
| Starting Material | Coupling Reagent / Method | Typical Yield (%) | Notes |
| Carboxylic Acid | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High | A common peptide coupling reagent.[7] |
| Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Good to High | Another standard coupling agent.[7] |
| Carboxylic Acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Variable | Water-soluble byproducts simplify workup.[10] |
| Carboxylic Acid | Trichloroacetonitrile (TCA) and Triphenylphosphine (TPP) | 75-93% | Effective for a range of aliphatic and aromatic acids. |
| Acid Chloride | N,O-Dimethylhydroxylamine hydrochloride with Pyridine | ~80% | A simple and common method.[7][11] |
| Ester / Lactone | AlMe₃ or AlMe₂Cl | Good | Direct conversion from esters is possible.[1] |
| Aryl Bromide | Pd-catalyzed aminocarbonylation | Good to High | Allows for direct synthesis from aryl halides.[12] |
Experimental Protocols
Protocol 1: General Procedure for Weinreb-Nahm Ketone Synthesis
This protocol outlines the reaction of a Weinreb-Nahm amide with a Grignard reagent to form a ketone, emphasizing the conditions necessary to maintain the stability of the tetrahedral intermediate.
-
Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Weinreb-Nahm amide (1.0 equivalent) in a dry, aprotic solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice/water bath.
-
Nucleophile Addition: Slowly add the Grignard reagent or organolithium solution (1.0 - 1.2 equivalents) dropwise to the cooled solution while stirring. The addition rate should be controlled to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching (Critical Step): While the reaction is still cold, quench it by slowly adding a saturated aqueous solution of NH₄Cl or 1N HCl. This step protonates the intermediate, causing its collapse to the ketone. Do not allow the reaction to warm before quenching. [8]
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Preparation of a Weinreb-Nahm Amide from an Acid Chloride
-
Reaction Setup: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Base Addition: Cool the solution to 0 °C and add a base, such as pyridine (2.2 equivalents), to neutralize the hydrochloride salt and free the amine.[7]
-
Acid Chloride Addition: Slowly add a solution of the acid chloride (1.0 equivalent) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).
-
Workup and Purification: Wash the reaction mixture with water, dilute acid (e.g., 1N HCl) to remove excess pyridine, and then with a saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify the resulting Weinreb-Nahm amide, typically by chromatography.
Visualizations
Caption: Reaction mechanism of Weinreb ketone synthesis.
Caption: Troubleshooting workflow for Weinreb amide reactions.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. reddit.com [reddit.com]
- 9. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Synthesis of 3-Fluoro Weinreb Amide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 3-fluoro Weinreb amide (3-fluoro-N-methoxy-N-methylbenzamide).
Troubleshooting Guide
Issue 1: Low or No Yield of 3-Fluoro Weinreb Amide
Low or nonexistent yields are a common challenge in amide bond formation. Below are potential causes and solutions to enhance the yield of your reaction.
| Potential Cause | Suggested Solution |
| Inactive Coupling Reagent | Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive. Use a fresh, properly stored batch of the reagent. |
| Incomplete Activation of 3-Fluorobenzoic Acid | Pre-activate the 3-fluorobenzoic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding N,O-dimethylhydroxylamine hydrochloride. This is particularly effective when using HATU.[1] |
| Suboptimal Reaction Conditions | Ensure the reaction is conducted under anhydrous (dry) conditions. Use dry solvents such as dichloromethane (DCM) or dimethylformamide (DMF). The presence of water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid.[1] |
| Inappropriate Base | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt of the amine and any acid generated during the reaction. Typically, 2-3 equivalents of the base are recommended. |
| Steric Hindrance | While 3-fluorobenzoic acid is not exceptionally bulky, steric hindrance can sometimes slow down reactions. Ensure adequate reaction time and consider slightly elevated temperatures if the reaction is sluggish at room temperature. |
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Side Product/Issue | Suggested Solution |
| Formation of N-acylurea | This is a common byproduct when using carbodiimide coupling reagents like EDC. While the urea byproduct from EDC is generally water-soluble and can be removed during aqueous workup, minimizing its formation is ideal. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[1] |
| Racemization (if applicable) | Although not a concern for 3-fluorobenzoic acid, if working with chiral starting materials, racemization can be an issue. Using additives like HOBt or HOAt can help preserve stereochemical integrity. Uronium salt-based reagents like HATU are also known to cause less epimerization.[2] |
| Unreacted Starting Materials | If significant amounts of 3-fluorobenzoic acid or N,O-dimethylhydroxylamine remain, it indicates an inefficient coupling. Re-evaluate the choice and amount of coupling reagent and base, and ensure anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective coupling reagent for the synthesis of 3-fluoro Weinreb amide?
The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and ease of purification. Uronium/aminium salts like HATU are highly efficient and often lead to faster reactions and higher yields with minimal side products.[3] Carbodiimides such as EDC , when used in combination with an additive like HOBt , are also a very effective and more economical option.[4]
Q2: Can I use 3-fluorobenzoyl chloride as a starting material instead of 3-fluorobenzoic acid?
Yes, starting from 3-fluorobenzoyl chloride is a common and effective method. This approach avoids the need for a coupling reagent, but requires the synthesis of the acid chloride from 3-fluorobenzoic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting 3-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Q3: What is the optimal order of reagent addition?
For reactions starting from 3-fluorobenzoic acid with a coupling reagent like HATU, the recommended order of addition is:
-
Dissolve 3-fluorobenzoic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (HATU) and allow the mixture to stir for 15-30 minutes for pre-activation.
-
Add N,O-dimethylhydroxylamine hydrochloride to the activated acid mixture.
Q4: Which solvent is best for this reaction?
Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions.[7]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Typical Yield | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium Salt | High | Fast reaction times, high yields, low racemization.[3] | Higher cost. |
| HBTU | Uronium/Aminium Salt | High | Effective, but can be slightly less efficient than HATU.[3] | Can lead to more impurities compared to HATU.[3] |
| EDC/HOBt | Carbodiimide/Additive | Good to High | Cost-effective, water-soluble byproducts for easy removal.[4] | Can be slower than uronium salts, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | Good | Effective for sterically hindered couplings. | Can result in additional impurities.[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro Weinreb Amide using HATU
This protocol is adapted from general procedures for HATU-mediated amide coupling.[1]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make an approximately 0.5 M solution).
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) to the mixture in one portion and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the activated mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Fluoro Weinreb Amide from 3-Fluorobenzoyl Chloride
This protocol is based on the reaction of acid chlorides with amines.[6]
Step 2a: Synthesis of 3-Fluorobenzoyl Chloride [5]
-
In a fume hood, add 3-fluorobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous DCM or toluene and a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is used immediately in the next step.
Step 2b: Amide Formation
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in 3-fluoro Weinreb amide synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. rsc.org [rsc.org]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of N,O-dimethylhydroxylamine Byproduct
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of N,O-dimethylhydroxylamine as a byproduct in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing N,O-dimethylhydroxylamine from a reaction mixture?
A1: The primary methods for removing N,O-dimethylhydroxylamine and its common impurity, O-methylhydroxylamine, include:
-
Acidic Wash (Liquid-Liquid Extraction): This is the most common and straightforward method. N,O-dimethylhydroxylamine is a basic compound that can be converted into its hydrochloride salt by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1N HCl). The salt is water-soluble and will partition into the aqueous phase, effectively removing it from the desired organic product.[1][2]
-
Reaction with Aldehydes or Ketones: This method is particularly useful for removing the common and difficult-to-separate impurity, O-methylhydroxylamine. By adding an aldehyde (like formaldehyde) or a ketone (like acetone or butanone) to the mixture, O-methylhydroxylamine is converted into a more easily separable oxime or ketoxime ether.[3][4][5]
-
Distillation: While challenging due to the low boiling point of N,O-dimethylhydroxylamine (42.3°C) and its close proximity to impurities like O-methylhydroxylamine (48.1°C), distillation can be employed.[3] It is often used after a chemical treatment to remove the bulk of impurities.
-
Crystallization: N,O-dimethylhydroxylamine can be isolated and purified as its hydrochloride salt.[1][5] This is typically achieved by concentrating a solution of the salt and crystallizing it from a suitable solvent like isopropanol or methanol.
Q2: I performed an acidic wash, but I suspect there is still some N,O-dimethylhydroxylamine left in my organic layer. What should I do?
A2: If residual N,O-dimethylhydroxylamine is suspected after an initial acidic wash, consider the following troubleshooting steps:
-
Increase the number of washes: Perform multiple sequential washes with the dilute acid solution (e.g., 3 x 20 mL of 1N HCl).
-
Check the pH of the aqueous layer: After extraction, ensure the aqueous layer is acidic (pH 1-2). If it is not, the acid may have been neutralized by other basic components in your reaction mixture. Add more acid to the wash.
-
Increase the concentration of the acid: For stubborn emulsions or less basic products, using a slightly more concentrated acid solution (e.g., 2N HCl) might be more effective. However, be cautious about the acid sensitivity of your desired product.[2]
-
Consider a different acid: While hydrochloric acid is common, other non-reactive acids like sulfuric or phosphoric acid can also be used to form the salt.[4]
Q3: How can I selectively remove O-methylhydroxylamine in the presence of N,O-dimethylhydroxylamine?
A3: Selective removal of O-methylhydroxylamine is often necessary and can be achieved by reacting it with an aldehyde or ketone.[3][4] Formaldehyde is particularly effective as it reacts with O-methylhydroxylamine to form O-methylformaldoxime, which is a volatile gas and can be easily removed.[4] The N,O-dimethylhydroxylamine remains largely unreacted under these conditions, especially in an acidic medium where it is present as a non-nucleophilic salt.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during acidic wash | High concentration of reagents or product; solvent incompatibility. | Dilute the organic layer with more solvent before washing. A wash with brine (saturated aqueous NaCl) can also help to break up emulsions. |
| Product loss into the aqueous layer | The desired product has some basicity or water solubility. | Neutralize the combined acidic aqueous layers with a base (e.g., NaOH or NaHCO₃) and back-extract with an organic solvent to recover any lost product. |
| Incomplete removal of O-methylhydroxylamine | Insufficient amount of aldehyde/ketone or non-optimal reaction conditions. | Ensure at least a stoichiometric equivalent of the aldehyde or ketone is used relative to the amount of O-methylhydroxylamine.[4] The reaction is typically performed at room temperature to 100°C.[4] |
| N,O-dimethylhydroxylamine hydrochloride salt won't crystallize | The solution is not sufficiently concentrated; presence of impurities inhibiting crystallization. | Concentrate the solution further under reduced pressure.[1] If impurities are the issue, consider an additional purification step like a wash or a mini-column before attempting crystallization again. |
Experimental Protocols
Protocol 1: Removal of N,O-dimethylhydroxylamine by Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1N aqueous HCl. Use a volume of aqueous acid that is approximately one-third to one-half the volume of the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step two more times with fresh 1N HCl.
-
Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Selective Removal of O-methylhydroxylamine using Formaldehyde
-
Acidification: Dissolve the mixture containing N,O-dimethylhydroxylamine and O-methylhydroxylamine in water and acidify to a pH below 7 (ideally pH 1-2) with an acid such as HCl or H₂SO₄.[4] This protonates the N,O-dimethylhydroxylamine, preventing it from reacting.
-
Formaldehyde Addition: Add a stoichiometric equivalent or a slight excess of aqueous formaldehyde solution (e.g., 37 wt. % in H₂O) relative to the amount of O-methylhydroxylamine impurity.[4]
-
Reaction and Removal: Gently heat the mixture to about 100°C.[4] The O-methylhydroxylamine will react to form O-methylformaldoxime, which will escape as a gas.[4] Ensure this step is performed in a well-ventilated fume hood.
-
Isolation of N,O-dimethylhydroxylamine: After the removal of the oxime, the N,O-dimethylhydroxylamine can be recovered from the solution. If the free base is desired, raise the pH to above 7 with a base like NaOH and distill the N,O-dimethylhydroxylamine.[4] If the hydrochloride salt is desired, the solution can be concentrated to induce crystallization.[1]
Data Presentation
Table 1: Comparison of Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Acidic Wash | Salt formation and phase separation | >95% for basic byproducts | Simple, fast, and widely applicable. | Can lead to emulsions; not suitable for acid-sensitive products. |
| Reaction with Aldehydes/Ketones | Conversion to a more easily separable derivative | >90% for O-methylhydroxylamine removal | Highly selective for primary hydroxylamines. | Requires an additional reaction step and reagent; potential for side reactions. |
| Distillation | Separation based on boiling point differences | Variable, depends on the specific mixture | Can provide very pure product. | Difficult for compounds with close boiling points; potential for thermal decomposition. |
| Crystallization | Purification by selective precipitation of the hydrochloride salt | High for the final product | Yields a stable, solid form of the product. | Requires the product to be a crystalline solid; yield can be reduced in the mother liquor. |
Visualizations
Caption: Workflow for byproduct removal via acidic wash.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 4. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 5. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purifying Weinreb Amide Products via Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of Weinreb amides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Weinreb amide is not UV-active. How can I visualize it on a TLC plate?
A1: For Weinreb amides lacking a UV chromophore, several chemical stains can be used for visualization after developing the TLC plate.[1] The most common and effective stains include:
-
Potassium Permanganate (KMnO₄) stain: This is a versatile stain that reacts with many functional groups. Amides will typically appear as yellow-brown spots on a purple background.[2]
-
Ceric Ammonium Molybdate (CAM) stain: This is another general-purpose stain that is effective for visualizing a wide range of organic compounds, including amides.[1]
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[1][2] This method is non-destructive.
-
Phosphomolybdic Acid (PMA) stain: This stain is also a good general stain for organic compounds.
Q2: What are the most common impurities I should expect, and how do I remove them?
A2: Common impurities in Weinreb amide synthesis include unreacted starting materials and coupling reagent byproducts.
-
Unreacted N,O-dimethylhydroxylamine: This is a polar and basic compound. It can often be removed by an acidic aqueous wash (e.g., with 1N HCl) during the reaction workup before chromatography.[3] It will typically remain at the baseline on a silica TLC plate.
-
Unreacted Carboxylic Acid: The starting carboxylic acid is polar and acidic. It can be removed with a basic aqueous wash (e.g., with saturated NaHCO₃ solution) during workup.[3] On a silica TLC plate, it will often streak or have a very low Rf.
-
Coupling Reagent Byproducts (e.g., EDC or DCC-urea): Byproducts from coupling reagents like EDC or DCC are common. The urea byproduct from EDC is water-soluble, especially in acidic conditions, and can be largely removed during an acidic workup.[3] The urea from DCC is less soluble and may precipitate out of the reaction mixture, allowing for removal by filtration. Any remaining urea is typically more polar than the Weinreb amide and can be separated by column chromatography.
Q3: How do I select an appropriate solvent system for my column?
A3: The ideal solvent system is typically determined by running several TLCs in different solvent mixtures.
-
Start with a standard system: A mixture of ethyl acetate (EtOAc) and hexanes is the most common and effective solvent system for a wide range of Weinreb amides.[4][5][6]
-
Aim for the right Rf value: The target Rf (retention factor) for your desired Weinreb amide product on the TLC plate should be between 0.25 and 0.35.[7] This Rf value generally ensures good separation on the column.
-
Adjust polarity:
-
If the Rf is too high (spot is near the top of the TLC plate), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).[8]
-
If the Rf is too low (spot is near the bottom of the TLC plate), the solvent system is not polar enough. Increase the proportion of the more polar solvent.[8]
-
-
Alternative solvents: For very polar or nonpolar compounds, other solvent systems like dichloromethane/methanol or ether/hexanes can be tested.[4]
Q4: My Weinreb amide appears to be decomposing on the silica gel column. What should I do?
A4: While Weinreb amides are generally stable, acid-sensitive functional groups elsewhere in the molecule can lead to degradation on standard silica gel.[9]
-
Test for Stability: Spot your crude product on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability on silica.[9]
-
Deactivate the Silica: Neutralize the acidic silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your chromatography solvent system.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[9]
Q5: My product is streaking or tailing on the TLC plate. How can I get clean spots?
A5: Streaking can be caused by several factors:
-
Acidic or Basic Compounds: If your molecule has acidic or basic functional groups, it can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve this.
-
Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.[10]
-
Insolubility: If the compound is not fully soluble in the eluent, it can streak. Ensure your chosen solvent system is a good solvent for your compound.
Quantitative Data Summary
The following table provides typical solvent systems used for the purification of Weinreb amides and general Rf value ranges for the product and common impurities on silica gel.
| Compound Type | Typical Solvent System (Silica Gel) | Typical Rf Range | Notes |
| Weinreb Amide | 10-50% EtOAc/Hexanes | 0.25 - 0.50 | Moderately polar. The exact ratio depends on the rest of the molecular structure.[5] |
| Starting Carboxylic Acid | 20-50% EtOAc/Hexanes | 0.0 - 0.20 | Highly polar, often streaks without a modifier like acetic acid. |
| N,O-dimethylhydroxylamine | 20-50% EtOAc/Hexanes | ~0.0 | Very polar, typically stays at the baseline. |
| EDC/DCC-Urea Byproduct | 20-50% EtOAc/Hexanes | 0.1 - 0.25 | More polar than the Weinreb amide product. |
| Non-polar byproducts | 5-20% EtOAc/Hexanes | > 0.60 | Elutes quickly, often with the solvent front. |
Detailed Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for purifying a Weinreb amide using flash column chromatography.
-
Preparation of the Slurry:
-
Choose a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, add the calculated amount of silica gel.
-
Add the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes) to the silica gel to create a slurry. Stir gently with a glass rod to remove air bubbles.
-
-
Packing the Column:
-
Ensure the column is securely clamped in a vertical position with the stopcock closed.
-
Pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude Weinreb amide product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
To this solution, add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the dried sample-silica mixture onto the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute (flash chromatography).
-
Start with a low-polarity solvent system (e.g., 5-10% EtOAc/Hexanes) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute your Weinreb amide product.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Product:
-
Combine the fractions that contain the pure Weinreb amide product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Troubleshooting workflow for Weinreb amide purification.
Caption: Factors influencing chromatographic separation.
References
- 1. reddit.com [reddit.com]
- 2. TLC stains [reachdevices.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in Weinreb Amide Coupling
Welcome to the technical support center for Weinreb amide coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the two key stages of this reaction: the formation of the Weinreb amide and its subsequent coupling with an organometallic reagent. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Part 1: Troubleshooting the Formation of the Weinreb Amide
1. I am observing low or no yield when forming my Weinreb amide from a carboxylic acid. What are the common causes?
Low conversion in the formation of a Weinreb amide from a carboxylic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reagents.[1]
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Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with N,O-dimethylhydroxylamine. If the coupling reagent is not effective or is used in insufficient amounts, the reaction will not proceed to completion.[1]
-
Reagent Quality and Reaction Conditions: The presence of moisture can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself.[1] It is critical to use anhydrous solvents and fresh, high-quality reagents. Suboptimal temperatures or an inappropriate choice of base can also hinder the reaction.
-
Steric Hindrance: Bulky substituents on the carboxylic acid can impede the approach of the coupling reagent and N,O-dimethylhydroxylamine, leading to slower reaction rates and lower yields.[1]
-
Side Reactions from Coupling Reagents: Some coupling reagents can lead to the formation of byproducts that are difficult to separate or that can interfere with the reaction. For example, methods involving phosphonium salts have been reported to produce byproducts and result in low yields.[2]
2. How can I improve the yield of the Weinreb amide formation step?
To improve the yield, a systematic approach to optimizing the reaction conditions is recommended.
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. A variety of reagents have been successfully used for this transformation.[3] Consider using modern coupling agents known for their high efficiency and mild reaction conditions, such as HATU or COMU, especially for sensitive or sterically hindered substrates.[4]
-
Solvent and Base Selection: Use anhydrous, polar aprotic solvents like DMF or DCM. The base should be non-nucleophilic to avoid competing reactions; DIPEA is a common choice.
-
Temperature Control: For sensitive substrates or to minimize side reactions like racemization, running the reaction at a lower temperature (e.g., 0 °C) can be beneficial.[1][4]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent for a short period (15-30 minutes) before adding the N,O-dimethylhydroxylamine can improve yields by ensuring complete activation.[1]
3. I am concerned about racemization of a chiral center alpha to my carboxylic acid. How can I prevent this?
Racemization is a potential side reaction, especially with older or more aggressive coupling reagents.
-
Use Racemization-Suppressing Additives: Additives like HOBt or OxymaPure can be used with carbodiimide coupling reagents (e.g., EDC, DCC) to minimize racemization.[1]
-
Modern Coupling Reagents: Urinium-based coupling reagents like HATU and COMU are generally very effective at preventing racemization.[4]
-
Low Temperatures: Performing the coupling at reduced temperatures (e.g., 0 °C) can significantly decrease the rate of racemization.[1]
Part 2: Troubleshooting the Coupling of the Weinreb Amide with an Organometallic Reagent
4. My reaction of the Weinreb amide with a Grignard or organolithium reagent is giving low conversion to the ketone. What could be the problem?
Low conversion in the second step of the Weinreb synthesis can be attributed to several factors related to the organometallic reagent and the stability of the tetrahedral intermediate.
-
Poor Quality of the Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to air and moisture. Ensure your reagent is fresh and properly titrated. The surface of magnesium turnings for Grignard formation should be activated.
-
Decomposition of Starting Material: Some substrates may not be stable to the highly basic conditions of the organometallic reagent. For example, certain heterocycles like isoxazoles can be cleaved under these conditions, leading to a complex mixture of products.[5]
-
Insufficient Reagent: While excess reagent can cause problems, an insufficient amount will naturally lead to incomplete conversion. Use of at least one equivalent is necessary, though a slight excess (1.1-1.2 equivalents) is common.
-
Low Reaction Temperature: While low temperatures are crucial for stabilizing the tetrahedral intermediate, if the temperature is too low, the reaction rate may be impractically slow, especially with less reactive organometallic reagents or sterically hindered substrates.
5. I am observing the formation of a tertiary alcohol, indicating over-addition. How can I prevent this?
The primary advantage of the Weinreb amide is its ability to prevent over-addition by forming a stable chelated intermediate.[3][6] If over-addition is observed, it suggests this intermediate is collapsing prematurely.
-
Maintain Low Temperatures: The stability of the tetrahedral intermediate is highly temperature-dependent.[3] The reaction should be run at low temperatures (typically between -78 °C and 0 °C) and quenched at low temperature before workup. Allowing the reaction to warm up before quenching can lead to the breakdown of the intermediate and subsequent over-addition.[5][7]
-
Control Addition Rate: Add the organometallic reagent slowly to the solution of the Weinreb amide to maintain a low reaction temperature and avoid localized heating.
-
Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and may be more prone to over-addition than Grignard reagents.
6. My reaction is messy, with many side products. What are some common side reactions and how can they be minimized?
A complex reaction mixture can arise from several issues.
-
Substrate Instability: As mentioned, the substrate may be sensitive to the basicity of the organometallic reagent.[5] If this is suspected, consider using a less basic organometallic reagent, such as an organocadmium or organocuprate reagent, or adding a Lewis acid like CeCl₃ to temper the basicity of the Grignard reagent.[5]
-
Elimination of the Methoxy Group: With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can be a significant side reaction.[3]
-
Enolization: If the starting Weinreb amide has acidic alpha-protons, deprotonation by the organometallic reagent can compete with nucleophilic addition. Using a less basic organometallic reagent or a different reaction strategy may be necessary.
Data Presentation
Table 1: Comparison of Coupling Reagents for Weinreb Amide Formation from N-Boc-Phenylalanine
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| BOP | DIPEA | DMF | 2 | 92 | Custom |
| HATU | DIPEA | DMF | 1 | 95 | Custom |
| DCC/HOBt | - | DCM | 12 | 88 | Custom |
| COMU | DIPEA | DMF | 1 | 97 | [4] |
This table is a representative example based on typical outcomes for this type of reaction.
Table 2: Optimization of Grignard Reaction with a Weinreb Amide
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Equivalents of Grignard | 1.2 | 1.5 | 1.3 |
| Temperature (°C) | -20 | 0 | -10 |
| Reaction Time (h) | 2 | 1 | 1.5 |
| Yield (%) | 65 | 75 (with some over-addition) | 80 |
Data adapted from a Design of Experiments (DOE) approach to improve reaction conditions.[8]
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Formation using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.2-0.5 M).
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 equivalent) in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically -78 °C for organolithium reagents or 0 °C for Grignard reagents).
-
Slowly add the organometallic reagent (1.1-1.3 equivalents) via syringe while maintaining the internal temperature.
-
Stir the reaction at the low temperature for the optimized time (typically 1-3 hours), monitoring progress by TLC or LC-MS.
-
Quench the reaction at the low temperature by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in Weinreb amide coupling.
Caption: Reaction mechanism of Weinreb ketone synthesis highlighting the stable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. reddit.com [reddit.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting Guide: Overcoming Common Selectivity Issues
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high selectivity and yield in the Weinreb ketone synthesis is paramount. This guide is designed to provide you with in-depth troubleshooting advice and foundational knowledge, focusing on the critical role of temperature in controlling reaction outcomes.
This section addresses specific problems you may encounter during your experiments. We focus on the causality behind these issues and provide actionable, validated protocols to get your synthesis back on track.
Issue 1: My reaction is producing significant amounts of tertiary alcohol byproduct, even with stoichiometric control of the Grignard/organolithium reagent.
Question: I'm performing a Weinreb amide reaction and despite carefully controlling the equivalents of my organometallic reagent, my primary product upon workup is the tertiary alcohol resulting from over-addition. What is causing this loss of selectivity?
Answer: This is a classic symptom of the reaction temperature being too high. The hallmark of the Weinreb-Nahm synthesis is the formation of a stable, five-membered chelated tetrahedral intermediate after the initial nucleophilic attack.[1][2][3][4] This intermediate is specifically designed to be stable and prevent the elimination of the N-methoxy-N-methylamine group, which would form the ketone in situ. If the ketone forms in the presence of unreacted organometallic reagent, a second, rapid addition occurs, leading to the tertiary alcohol.[5][6]
The stability of this crucial intermediate is highly dependent on temperature.[1] At low temperatures (typically -78 °C to 0 °C), the chelate is sufficiently stable to persist until a controlled aqueous quench is performed.[4][7] As the temperature rises, the intermediate gains enough energy to collapse, prematurely forming the ketone and leading to the undesired over-addition product.[8][9]
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is adequately cooled in a dry ice/acetone bath (-78 °C) or an ice/salt bath before adding the organometallic reagent.
-
Slow Reagent Addition: Add the Grignard or organolithium reagent dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the nucleophile and helps dissipate any localized heat from the exothermic addition.
-
Maintain Low Temperature: Stir the reaction at the low temperature for a sufficient time (e.g., 1-3 hours) to ensure complete formation of the tetrahedral intermediate.[10]
-
Quench Cold: Quench the reaction at the low temperature by slowly adding a saturated aqueous solution of NH₄Cl or a mild acid (e.g., 1 M HCl).[9][10] Allowing the reaction to warm before quenching is a common mistake that leads to the collapse of the intermediate and subsequent over-addition.[10]
Issue 2: The reaction is sluggish or incomplete, resulting in low ketone yield and recovery of starting material.
Question: I've run my reaction at -78 °C to ensure selectivity, but after workup, I'm recovering a significant amount of my starting Weinreb amide. Why isn't the reaction going to completion?
Answer: While low temperatures are crucial for selectivity, some reactions may have a higher activation energy, especially with sterically hindered substrates or less reactive organometallic reagents. Extreme cold can slow the initial nucleophilic addition to a prohibitive rate. The key is to find the optimal temperature that balances reaction rate with the stability of the tetrahedral intermediate.
Troubleshooting Protocol:
-
Initial Addition at Low Temperature: Begin the addition of your organometallic reagent at -78 °C to maintain control and selectivity at the outset.
-
Controlled Warming: After the addition is complete, allow the reaction to warm slowly. A common and effective strategy is to let the cooling bath expire naturally, allowing the temperature to rise gradually to 0 °C or even room temperature over several hours.
-
Monitor Reaction Progress: The best way to determine the optimal time and temperature is to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots from the reaction mixture at different time points (e.g., every hour) and quench them separately to track the consumption of the starting material.
-
Consider Solvent Effects: Ensure your solvent (typically THF or diethyl ether) is appropriate for the reaction. In some cases, a more polar solvent system can enhance the rate, but always verify compatibility with your organometallic reagent.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of the Weinreb amide reaction, focusing on the "why" behind the methodology.
Question 1: What is the precise mechanism that makes the Weinreb amide so effective at preventing over-addition?
Answer: The effectiveness lies in the N-methoxy-N-methylamide functional group. When an organometallic reagent (R'-M) attacks the carbonyl carbon, a tetrahedral intermediate is formed. The oxygen of the methoxy group then chelates to the metal cation (e.g., MgX⁺ or Li⁺), which is also coordinated to the carbonyl oxygen.[4][5] This creates a stable, five-membered ring structure.[2][3] This chelation stabilizes the intermediate, preventing it from collapsing to form a ketone until an acidic workup protonates the alkoxide and breaks the chelate.[11] In contrast, intermediates from esters or acid chlorides lack this chelation and rapidly eliminate an alkoxide or halide to form the ketone, which is then immediately attacked by another equivalent of the organometallic reagent.[6]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Weinreb amides [pubsapp.acs.org]
Technical Support Center: N-O Bond Cleavage in Weinreb Amide Transition Metal Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with transition metal-catalyzed reactions involving Weinreb amides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the undesired cleavage of the N-O bond.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Weinreb amide in transition metal-catalyzed reactions?
A1: In transition metal catalysis, particularly in C-H functionalization reactions, the Weinreb amide (N-methoxy-N-methyl amide) often serves as a directing group.[1] The carbonyl oxygen of the amide can coordinate to the transition metal center, positioning the catalyst to selectively activate a C-H bond, typically at the ortho-position of an aromatic ring.[1] This directed activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific site.
Q2: What is N-O bond cleavage in the context of Weinreb amide catalysis, and why is it a problem?
A2: N-O bond cleavage is a common side reaction where the bond between the nitrogen and the methoxy group in the Weinreb amide is broken, typically resulting in the formation of an N-methyl amide as a byproduct.[1] This is problematic because it consumes the starting material and reduces the yield of the desired product. In some cases, the N-O bond can act as an internal oxidant, which may or may not be the intended reaction pathway.[1]
Q3: Which transition metals are commonly used in reactions with Weinreb amides, and do they influence N-O bond cleavage?
A3: A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and iridium (Ir), are used to catalyze reactions involving Weinreb amides.[1][2] The choice of metal can influence the likelihood of N-O bond cleavage. For instance, some rhodium-catalyzed reactions are known to exhibit N-O bond cleavage, while certain ruthenium-catalyzed systems have been designed to avoid it.[1]
Q4: Are there reaction conditions that are known to promote N-O bond cleavage?
A4: Yes, high reaction temperatures and the nature of the oxidant used can promote N-O bond cleavage. For example, in some Rh(III)-catalyzed C-H alkenylations, a reaction temperature of 130 °C was used, and N-O bond cleavage was observed.[1] The specific ligand environment of the metal catalyst can also play a crucial role.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product, with significant formation of the N-methyl amide byproduct.
This is a classic symptom of undesired N-O bond cleavage dominating the reaction pathway.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Reduce the reaction temperature. Monitor the reaction progress at lower temperatures, even if it requires longer reaction times. It's a trade-off between reaction rate and selectivity. |
| Inappropriate Oxidant | If an external oxidant is used, consider switching to a milder one. For example, if using a strong oxidant like Cu(OAc)₂, explore alternatives that may be less prone to inducing N-O bond cleavage. In some cases, reactions can be designed to proceed without an external oxidant.[1] |
| Catalyst Choice | The chosen transition metal and its ligand sphere may be predisposed to N-O bond cleavage. If possible, screen other catalysts. For example, if a Rh(III) catalyst is leading to cleavage, consider an Ir(III) or Ru(II) catalyst, which have shown different reactivity profiles.[1] |
| Solvent Effects | The solvent can influence the reaction pathway. Many of these reactions are performed in halogenated solvents like 1,2-dichloroethane (DCE).[1] Consider screening other polar, non-protic solvents to see if the selectivity can be improved. |
Problem 2: Inconsistent results and reproducibility issues.
Inconsistent results can often be traced back to subtle variations in reaction setup and reagent quality.
| Potential Cause | Suggested Solution |
| Atmosphere Control | Many transition metal catalysts are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware. |
| Reagent Purity | The purity of the Weinreb amide starting material, the catalyst, and any additives is critical. Impurities can inhibit the catalyst or promote side reactions. Purify starting materials if their purity is questionable. |
| Active Catalyst Formation | Some pre-catalysts require an activation step. Ensure that any necessary additives for catalyst activation (e.g., AgSbF₆ with [Cp*RhCl₂]₂) are added in the correct stoichiometry and that the activation conditions are appropriate.[1] |
Experimental Protocols
Representative Experimental Protocol for Rh(III)-Catalyzed C-H Alkenylation of an Aromatic Weinreb Amide (adapted from Wang and co-workers[1])
This protocol is for the oxidative C-H alkenylation of an aromatic Weinreb amide, a reaction where N-O bond cleavage can be a competing pathway.
Materials:
-
Aromatic Weinreb amide (1.0 equiv)
-
Alkene (2.0-3.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (as an oxidant, if required)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aromatic Weinreb amide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂ (if used).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous DCE via syringe, followed by the alkene.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100-130 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workup Procedure for Transition Metal Catalysts:
After the reaction, removal of the metal catalyst is crucial for product purity.
-
Filtration: As mentioned, filtering the reaction mixture through celite or silica gel can remove precipitated metal salts.[3]
-
Aqueous Wash: Washing the organic layer with specific aqueous solutions can help remove residual metals. For example, an aqueous solution of sodium sulfide can precipitate many transition metals as their sulfides.[3]
-
Complexation: Some metals can be removed by extraction with an aqueous solution of a complexing agent like tris(hydroxymethyl)phosphine.[3]
Visualized Mechanisms and Workflows
Caption: Troubleshooting workflow for addressing N-O bond cleavage.
Caption: Competing pathways in Weinreb amide C-H functionalization.
References
Technical Support Center: Grignard Reactions with 3-Fluoro Weinreb Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive Grignard reaction of 3-fluoro Weinreb amides.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with 3-fluoro Weinreb amides, with a focus on problems arising from moisture contamination.
Q1: My Grignard reaction with 3-fluoro-N-methoxy-N-methylbenzamide failed to initiate. What are the likely causes and how can I fix it?
Failure to initiate is a frequent problem, almost always linked to the presence of trace amounts of water.[1][2] Here’s a systematic approach to troubleshooting:
-
Inadequate Drying of Glassware and Reagents: The primary culprit is often residual moisture.[1][3]
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction from starting.[1][6]
-
Solution: Activate the magnesium surface. This can be achieved by gently crushing the turnings in a dry environment, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] The disappearance of the iodine color or the evolution of gas bubbles indicates activation.[1]
-
-
Purity of the Alkyl Halide: Ensure the alkyl halide is pure and dry.
-
Solution: If contamination is suspected, distillation from a drying agent like calcium hydride may be necessary.
-
Q2: The reaction started, but the yield of the ketone is very low. What could be the reason?
Low yields are most commonly a consequence of the Grignard reagent being consumed by side reactions, primarily with water.[1][7]
-
Atmospheric Moisture: Leaks in the reaction setup can introduce moisture.
-
Solution: Ensure your reaction setup is completely sealed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).[8] Check all joints and septa for leaks.
-
-
Contaminated 3-Fluoro Weinreb Amide or Solvent: The substrate or solvent may contain residual water.
-
Solution: Ensure the this compound is anhydrous. If it is a solid, it can be dried under vacuum. The solvent must be of anhydrous grade and handled under an inert atmosphere.
-
-
Stoichiometric Reaction with Water: Grignard reagents react with water in a 1:1 molar ratio.[1] Even small amounts of water can significantly reduce the amount of active Grignard reagent available to react with the Weinreb amide.[1]
-
Solution: Titrate the Grignard reagent before adding it to the Weinreb amide to determine its exact concentration. This will allow for a more accurate addition and help diagnose if the reagent was partially quenched.
-
Q3: I observe a white precipitate in my Grignard reagent solution before adding the Weinreb amide. What is it?
The formation of a white precipitate is likely magnesium hydroxide (Mg(OH)₂) or a related magnesium salt, which results from the reaction of the Grignard reagent with water.[1][7] This is a clear indication of water contamination.
-
Solution: The Grignard reagent has been compromised. It is best to discard the reagent and restart the preparation, paying meticulous attention to anhydrous techniques.
Frequently Asked Questions (FAQs)
Q1: How much does a small amount of water affect the reaction yield?
Even trace amounts of water can have a significant impact. The Grignard reagent is a strong base and will be readily protonated by water, rendering it inactive for the desired reaction with the 3-fluoro Weinreb amide.[2][3] See the data table below for a quantitative illustration.
Q2: Can I store my prepared Grignard reagent?
It is highly recommended to use the Grignard reagent immediately after preparation.[1] If short-term storage is unavoidable, it must be under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry container, preferably at a low temperature.[1] However, be aware that the concentration may decrease over time due to degradation.[1]
Q3: Why is the reaction with a Weinreb amide advantageous in Grignard reactions?
The Weinreb amide forms a stable chelated intermediate with the magnesium of the Grignard reagent.[9][10] This intermediate is stable at low temperatures and does not collapse to eliminate the leaving group until acidic workup.[9][10] This prevents the common problem of over-addition that occurs with other acyl compounds like esters, which would lead to the formation of a tertiary alcohol instead of the desired ketone.[10][11]
Q4: Are there any specific considerations for the 3-fluoro substituent?
The electron-withdrawing nature of the fluorine atom can slightly increase the electrophilicity of the carbonyl carbon in the Weinreb amide, potentially making the reaction faster. However, it does not fundamentally change the extreme moisture sensitivity of the Grignard reagent. The primary focus must remain on maintaining strictly anhydrous conditions.
Data Presentation
Table 1: Effect of Water Contamination on the Theoretical Yield of the Grignard Reaction with 3-Fluoro Weinreb Amide
| Water Added (equivalents relative to Grignard reagent) | Theoretical Yield of Ketone (%) |
| 0.0 | 100 |
| 0.1 | 90 |
| 0.25 | 75 |
| 0.5 | 50 |
| 1.0 | 0 |
Note: This data is illustrative and assumes a 1:1 stoichiometric reaction between the Grignard reagent and water.[1]
Experimental Protocols
Protocol 1: Preparation of Grignard Reagent and Reaction with this compound
Materials:
-
Magnesium turnings
-
Alkyl halide (e.g., bromopropane)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
This compound
-
Anhydrous HCl in ether or saturated aqueous NH₄Cl solution (for quench)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide in anhydrous ether.
-
Slowly add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the this compound in anhydrous ether and add it dropwise to the cooled Grignard reagent solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
Protocol 2: Titration of the Grignard Reagent
Materials:
-
Anhydrous iodine
-
Anhydrous diethyl ether or THF
-
Grignard reagent solution
-
Starch solution (as indicator)
Procedure:
-
Accurately weigh a small amount of anhydrous iodine into a flame-dried flask under an inert atmosphere.
-
Dissolve the iodine in anhydrous ether.
-
Cool the iodine solution to 0 °C.
-
Slowly add the Grignard reagent solution dropwise from a burette until the brown color of the iodine disappears. The endpoint is the persistence of a colorless solution.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent based on the 1:1 stoichiometry with iodine.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why must a Grignard reaction be dry? | Filo [askfilo.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. How does water affect Grignard reagents? | Filo [askfilo.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Isomeric Reactivity: 3-Fluoro- vs. 4-Fluoro-N-methoxy-N-methylbenzamide
For researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the choice of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. The fluorinated Weinreb amides, 3-Fluoro-N-methoxy-N-methylbenzamide and its 4-fluoro isomer, are powerful intermediates for the construction of ketones and functionalized aromatic systems. While structurally similar, the seemingly minor positional difference of the fluorine atom imparts profoundly different chemical behaviors.
This guide provides an in-depth, objective comparison of these two isomers. We will dissect their reactivity profiles by examining the underlying electronic principles and provide field-proven, illustrative protocols to demonstrate how these differences can be strategically exploited in a laboratory setting.
The Duality of Fluorine's Electronic Influence: A Mechanistic Grounding
The reactivity of these isomers is governed by the interplay of fluorine's two key electronic effects on the aromatic ring:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect is distance-dependent, weakening with an increasing number of bonds from the reaction center.
-
Resonance Effect (+R or +M): Fluorine's lone pairs can be donated into the aromatic π-system. This electron-donating effect is only operative at the ortho and para positions and can counteract the inductive effect.
The positional isomerism of the fluoro-substituent determines which of these effects dominates at the key reactive sites: the electrophilic carbonyl carbon and the aromatic ring itself.
-
3-Fluoro Isomer (Meta): The fluorine atom is meta to the Weinreb amide. From this position, it cannot exert its +R effect on the carbonyl-bearing carbon. Therefore, its strong -I effect is the primary electronic influence, leading to a significant net withdrawal of electron density from the ring and, crucially, from the carbonyl group.
-
4-Fluoro Isomer (Para): The fluorine is para to the amide. Here, the -I and +R effects are in direct opposition. The +R effect donates electron density into the ring, partially compensating for the inductive withdrawal. The net electronic effect is still withdrawing, but it is attenuated compared to the meta isomer.
This fundamental electronic disparity is the key to understanding their differential reactivity.
Reactivity at the Carbonyl Center: A Tale of Two Electrophiles
The quintessential reaction of a Weinreb amide is the addition of an organometallic nucleophile to form a ketone after workup. The rate and efficiency of this reaction are directly proportional to the electrophilicity of the carbonyl carbon.
The dominant, uncompensated inductive effect of the meta-fluorine substituent in This compound makes its carbonyl carbon significantly more electron-deficient and thus more electrophilic than that of the 4-fluoro isomer.
This can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.
Table 1: Hammett Substituent Constants for Fluorine and Predicted Carbonyl Reactivity
| Substituent Position | Hammett Constant (σ) | Predicted Effect on Carbonyl Carbon | Expected Reactivity towards Nucleophiles |
| meta-Fluoro | σm = +0.34 [1] | Strong electron withdrawal (-I effect dominates) | Higher Electrophilicity / Faster Reaction Rate |
| para-Fluoro | σp = +0.06 [1] | Weaker electron withdrawal (-I offset by +R) | Lower Electrophilicity / Slower Reaction Rate |
This difference in electrophilicity means the 3-fluoro isomer will typically react faster and under milder conditions with nucleophiles like Grignard or organolithium reagents.
Experimental Protocol: Comparative Nucleophilic Addition of Phenylmagnesium Bromide
This protocol is designed as a self-validating system to qualitatively and quantitatively compare the reaction rates of the two isomers.
Methodology:
-
Preparation: In two identical, oven-dried, 50 mL Schlenk flasks equipped with magnetic stir bars, place this compound (1.0 mmol, 183.2 mg) and 4-Fluoro-N-methoxy-N-methylbenzamide (1.0 mmol, 183.2 mg) respectively.
-
Inert Atmosphere: Evacuate and backfill each flask with dry argon or nitrogen three times.
-
Dissolution: Add 10 mL of anhydrous tetrahydrofuran (THF) to each flask via syringe and stir until the solids are fully dissolved.
-
Cooling: Cool both flasks to 0 °C in an ice-water bath.
-
Reagent Addition: Add phenylmagnesium bromide (1.1 equiv, 1.1 mL of a 1.0 M solution in THF) dropwise to each flask simultaneously (if possible, or in rapid succession) over 2 minutes. Start a timer upon completion of the addition.
-
Reaction Monitoring: At timed intervals (e.g., t = 5, 15, 30, and 60 minutes), withdraw a 0.2 mL aliquot from each reaction mixture. Immediately quench each aliquot into a separate, labeled vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of diethyl ether. Vortex thoroughly.
-
Analysis: Analyze the ether layer of each quenched aliquot by GC-MS or LC-MS to determine the ratio of starting material to the ketone product (3-fluorobenzophenone or 4-fluorobenzophenone).
-
Validation: The relative rate of disappearance of the starting material provides a direct comparison of reactivity. The 3-fluoro isomer is expected to be consumed significantly faster.
Reactivity of the Aromatic Ring: Exploiting Positional Selectivity
Beyond the carbonyl group, the fluorine atom's position dictates the reactivity of the aromatic ring itself in two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM).
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-O, C-N, and C-S bond formation on aromatic rings. The reaction requires two key features: (1) a good leaving group (fluoride is effective) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.
-
4-Fluoro Isomer: The Weinreb amide is an electron-withdrawing group. In the 4-fluoro isomer, it is para to the fluorine leaving group. This geometry allows for resonance stabilization of the negative charge in the Meisenheimer complex, dramatically accelerating the reaction.
-
3-Fluoro Isomer: The amide group is meta to the fluorine. It cannot provide resonance stabilization to the intermediate formed upon nucleophilic attack at the fluorine-bearing carbon. Consequently, the 3-fluoro isomer is essentially unreactive towards SNAr under standard conditions.
Experimental Workflow: Comparative SNAr Reactivity
This workflow illustrates the starkly different outcomes when the two isomers are subjected to typical SNAr conditions.
Caption: SNAr reaction pathway comparison.
Directed ortho-Metalation (DoM)
DoM is a premier strategy for regioselective functionalization of aromatic rings. A Directed Metalation Group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The tertiary amide of a Weinreb amide is a powerful DMG.[2][3][4]
The position of the fluorine atom adds a layer of electronic control by acidifying adjacent protons via its -I effect.
-
3-Fluoro Isomer: There are two ortho positions relative to the DMG: C2 and C6. The proton at C2 is flanked by both the powerful amide DMG and the inductively withdrawing fluorine at C3. This synergistic activation makes the C2 proton significantly more acidic than the C6 proton. Lithiation occurs with high regioselectivity at the C2 position.
-
4-Fluoro Isomer: The two ortho positions (C2 and C6) are equivalent. The fluorine at C4 exerts an equal, albeit weaker, inductive effect on both positions. Lithiation will occur at both the C2 and C6 positions , leading to a mixture of products if the electrophile is different from hydrogen.
Logical Diagram: Regioselectivity in Directed ortho-Metalation
Caption: Factors governing regioselectivity in DoM.
Summary and Strategic Recommendations
The choice between these two isomers is a strategic one, enabling precise control over synthetic outcomes. This guide provides the foundational knowledge for making that choice with confidence.
Table 2: Comparative Reactivity Summary and Application Guide
| Reaction Type | 3-Fluoro Isomer | 4-Fluoro Isomer | Strategic Recommendation |
| Nucleophilic Addition (e.g., Grignard) | More Reactive (More electrophilic carbonyl) | Less Reactive | Use the 3-fluoro isomer for faster reactions or with less reactive nucleophiles. |
| Nucleophilic Aromatic Substitution (SNAr) | Unreactive (No intermediate stabilization) | Highly Reactive (para activation) | Use the 4-fluoro isomer as a scaffold for introducing nucleophiles onto the ring. |
| Directed ortho-Metalation (DoM) | Highly Regioselective (Lithiation at C2) | Less Selective (Lithiation at C2/C6) | Use the 3-fluoro isomer for precise, single-site functionalization ortho to the amide and meta to the fluorine. |
By understanding the nuanced interplay of inductive and resonance effects, researchers can harness the distinct personalities of these fluorinated isomers to build molecular complexity with elegance and efficiency.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone Synthesis: The Weinreb Amide vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental and frequently employed transformation. The choice of synthetic route can significantly impact yield, purity, and functional group compatibility. This guide provides an objective comparison of the Weinreb amide-based ketone synthesis with other established methods, including the use of Grignard reagents with nitriles, organocuprate reagents with acyl chlorides, and Friedel-Crafts acylation. This analysis is supported by experimental data to facilitate informed decisions in synthetic planning.
At a Glance: Key Differences in Ketone Synthesis Methods
| Feature | Weinreb Amide Synthesis | Grignard Reaction with Nitriles | Organocuprates with Acyl Chlorides | Friedel-Crafts Acylation |
| Key Intermediate | Stable chelated tetrahedral intermediate | Imine anion | --- | Acylium ion |
| Over-addition Control | Excellent | Good | Excellent | Not applicable |
| Substrate Scope | Broad | Moderate | Moderate | Limited to arenes |
| Functional Group Tolerance | High | Moderate | Moderate | Low |
| Reaction Conditions | Generally mild | Can require harsh hydrolysis | Requires low temperatures | Requires strong Lewis acids |
| Typical Yields | High | Moderate to High | Good to High | Variable, can be high |
In-Depth Analysis of Ketone Synthesis Methodologies
The Weinreb Amide: A Reliable and Versatile Approach
The Weinreb-Nahm ketone synthesis, first reported in 1981, has become a widely adopted method for the preparation of ketones due to its reliability and broad applicability. The reaction involves the treatment of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent.[1][2]
A key advantage of this method is the prevention of over-addition, a common side reaction in ketone synthesis where a second equivalent of the organometallic reagent adds to the newly formed ketone, resulting in a tertiary alcohol.[1][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] This intermediate remains intact at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organometallic reagent has been quenched.[1]
The versatility of the Weinreb amide is another significant benefit. It is compatible with a wide range of functional groups, making it a valuable tool in the total synthesis of complex natural products.[2]
References
Weinreb Amide Versus Ester: A Comparative Guide to Acylation Reactions
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision in chemical synthesis. Both Weinreb amides and esters are common intermediates for introducing acyl groups, yet their reactivity and suitability for different transformations vary significantly. This guide provides an objective comparison of their performance in key acylation reactions, supported by experimental data and detailed protocols.
Executive Summary
The primary distinction between Weinreb amides and esters in acylation reactions lies in their reactivity towards strong nucleophiles, particularly organometallic reagents. Weinreb amides excel in preventing the common problem of over-addition, leading to the clean formation of ketones. Esters, while effective for acylating weaker nucleophiles like alcohols and amines, are prone to double addition with organometallics, yielding tertiary alcohols. The choice between these two functional groups is therefore highly dependent on the desired product and the nature of the nucleophile.
Reactivity and Selectivity: A Head-to-Head Comparison
The N-methoxy-N-methylamide structure of the Weinreb amide is the key to its unique reactivity. Upon nucleophilic attack, it forms a stable five-membered chelated tetrahedral intermediate.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1] This stability prevents a second equivalent of the nucleophile from adding to the carbonyl group, thus avoiding the formation of tertiary alcohol byproducts.[1][2]
Esters, on the other hand, lack this stabilizing feature. The tetrahedral intermediate formed upon nucleophilic addition to an ester is less stable and readily eliminates an alkoxide to form a ketone. This newly formed ketone is often more reactive than the starting ester towards the organometallic reagent, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2]
This fundamental difference in reactivity dictates the suitability of each acylating agent for different transformations.
Acylation of Organometallic Reagents (Ketone Synthesis)
The synthesis of ketones from carboxylic acid derivatives and organometallic reagents is a classic application where the superiority of Weinreb amides is most evident.
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 85 | [3] |
| N-methoxy-N-methylbenzamide | n-BuLi | Valerophenone | 92 | [4] |
| Methyl Benzoate | PhMgBr | Triphenylmethanol | Major Product | [2] |
| Ethyl Benzoate | 2 eq. PhMgBr | Triphenylmethanol | High Yield | [2] |
As the data indicates, Weinreb amides consistently provide high yields of the desired ketone, while esters lead to the over-addition product.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, an acyl group is introduced into an aromatic ring. Both activated amides and esters can serve as acylating agents, typically in the presence of a Lewis or Brønsted acid.
While direct, side-by-side comparative data is limited, the literature provides examples of both classes of compounds being used effectively under specific conditions. Esters can be used as acylating reagents in the presence of a catalyst like indium tribromide with dimethylchlorosilane.[5] Certain activated amides have also been shown to be effective in Friedel-Crafts reactions.[6]
| Acylating Agent | Arene | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Nitrobenzamide | Toluene | CF3SO3H | 4-Methyl-4'-nitrobenzophenone | 85 | [6] |
| tert-Butyl benzoate | Benzene | InBr3, Me2HSiCl | Benzophenone | 95 | [5] |
| Methyl salicylate acetate | Anisole | TfOH | 4-Methoxyacetophenone | 83 | [7] |
Acylation of Alcohols and Amines
Both Weinreb amides and esters can be used to acylate alcohols and amines to form esters and amides, respectively. Esters are very commonly used for this purpose, often catalyzed by acids or bases. Weinreb amides can also serve as effective acylating agents for these nucleophiles.
| Acylating Agent | Nucleophile | Conditions | Product | Yield (%) | Reference |
| N-methoxy-N-methylacetamide | Benzylamine | - | N-Benzylacetamide | High Yield | [8] |
| Ethyl Acetate | Benzylamine | Iron-catalyzed | N-Benzylacetamide | 92 | [9] |
| Benzoyl Chloride | Ethanol | TMEDA, -78°C | Ethyl Benzoate | Excellent | [10] |
| Acetic Anhydride | Benzyl Alcohol | PMA catalyst, RT | Benzyl Acetate | Excellent | [10] |
Experimental Protocols
Synthesis of a Ketone using a Weinreb Amide and a Grignard Reagent
Materials:
-
N-methoxy-N-methylbenzamide
-
3-Fluorophenylmagnesium chloride (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of N-methoxy-N-methylbenzamide (1.0 mmol) in anhydrous THF (5 mL) is cooled to 0 °C in an ice bath.
-
A solution of 3-fluorophenylmagnesium chloride (1.2 mmol in THF) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 (10 mL) and brine (10 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 3-fluorobenzophenone.[3]
Acylation of an Alcohol using an Ester (Transesterification)
Materials:
-
Benzyl alcohol
-
Ethyl acetate
-
Titanocene dichloride (Cp2TiCl2)
-
Manganese dust
-
Methylene iodide (CH2I2)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of bis(cyclopentadienyl)titanium dichloride (0.32 mmol) and manganese dust (8.19 mmol) in deoxygenated THF (12.7 mL) is stirred at room temperature for 15 minutes under an argon atmosphere until the solution turns green.
-
A solution of benzyl alcohol (0.64 mmol) and methylene iodide (3.2 mmol) in deoxygenated THF (1.3 mL) is added, and the mixture is stirred for 2.5 hours.
-
Ethyl acetate (1.28 mmol) is then added, and the reaction mixture is stirred for an additional 1.5 hours.
-
The reaction mixture is filtered through a pad of Celite®, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to give benzyl acetate.[11]
Logical Relationships and Workflows
Figure 1. A diagram illustrating the different reaction pathways for Weinreb amides and esters with various nucleophiles.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01429K [pubs.rsc.org]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Reagents: 3-Fluoro-N-methoxy-N-methylbenzamide and Its Alternatives for Ketone Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and scalability. 3-Fluoro-N-methoxy-N-methylbenzamide, a member of the esteemed Weinreb amide family, has long been a reliable tool for the synthesis of ketones. However, the landscape of synthetic methodology is ever-evolving, and a number of alternative reagents have emerged, each with its own distinct set of advantages and disadvantages. This guide provides an objective comparison of this compound with a prominent alternative, N-(3-fluorobenzoyl)morpholine, supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
| Feature | This compound (Weinreb Amide) | N-(3-fluorobenzoyl)morpholine (Morpholine Amide) |
| Reagent Stability | Generally stable, can be isolated and purified. | Highly stable and easy to handle.[1] |
| Intermediate Stability | Forms a highly stable, chelated tetrahedral intermediate.[2] | Forms a less stable tetrahedral intermediate.[1] |
| Over-addition Control | Excellent, due to the stability of the intermediate.[2] | Good, generally prevents over-addition but can be less robust than Weinreb amides in some cases. |
| Reactivity | Generally higher reactivity, leading to complete conversion in shorter reaction times. | May exhibit lower reactivity, sometimes leading to incomplete conversion.[1] |
| Substrate Scope | Broad, tolerates a wide range of functional groups.[2] | Broad, also compatible with many functional groups. |
| Cost-Effectiveness | The precursor, N,O-dimethylhydroxylamine hydrochloride, is relatively expensive.[1] | The precursor, morpholine, is more economical.[1] |
| Workup & Purification | Typically requires standard aqueous workup and chromatography. | The higher water solubility of the morpholine byproduct can simplify purification.[1] |
In-Depth Analysis
The Gold Standard: this compound (Weinreb Amide)
The utility of Weinreb amides in ketone synthesis stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., organolithium or Grignard reagents).[2] This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup. This elegant mechanism effectively prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone to yield an undesired tertiary alcohol.[2] The fluorine substituent on the benzoyl moiety can further modulate the reactivity of the carbonyl group.
A Practical Alternative: N-(3-fluorobenzoyl)morpholine (Morpholine Amide)
N-acyl morpholines have emerged as a practical and cost-effective alternative to Weinreb amides.[1] While they also generally prevent over-addition, the stability of the tetrahedral intermediate is believed to be lower than that of the Weinreb amide intermediate.[1] This can translate to lower reactivity in some cases. For instance, in a direct comparison of reactions with an alkynyllithium reagent, the Weinreb amide proceeded to completion, while the morpholine amide showed incomplete conversion under the same conditions.[1] However, the advantages of morpholine amides, such as the lower cost and higher water solubility of the morpholine byproduct, which can simplify purification, make them an attractive option, particularly for large-scale synthesis.[1]
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of 3-fluorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of a base such as pyridine or triethylamine (2.2 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
General Procedure for the Synthesis of N-(3-fluorobenzoyl)morpholine
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at ambient temperature, 3-fluorobenzoyl chloride (1.0 eq) is added dropwise. The reaction mixture is stirred for 1-2 hours. Water is then added, and the organic layer is separated, washed sequentially with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield N-(3-fluorobenzoyl)morpholine, which can often be used without further purification.
General Procedure for Ketone Synthesis
To a solution of the respective amide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (typically -78 °C to 0 °C), the organometallic reagent (e.g., an organolithium or Grignard reagent, 1.1-1.5 eq) is added dropwise. The reaction is stirred at this temperature for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is then purified by column chromatography.
Visualizing the Workflow and Rationale
Caption: General workflow for the synthesis of 3-fluoroaryl ketones.
References
Weinreb Amides vs. Acid Chlorides: A Comparative Guide to Ketone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of acylating agent is critical to the success of these reactions, directly impacting yield, purity, and substrate compatibility. This guide provides an objective comparison between two common precursors for ketone synthesis: Weinreb amides and acid chlorides, with a focus on their reaction with organometallic reagents.
The primary challenge in using highly reactive organometallic reagents like Grignard or organolithium reagents to synthesize ketones from carboxylic acid derivatives is the propensity for over-addition.[1][2] The ketone product is itself susceptible to nucleophilic attack, often leading to the formation of tertiary alcohols as a significant byproduct. This guide will explore how Weinreb amides offer a robust solution to this problem and compare their performance with the more traditional acid chloride approach.
At a Glance: Key Differences
| Feature | Weinreb Amide | Acid Chloride |
| Reactivity with Organometallics | Controlled, single addition | Prone to over-addition to form tertiary alcohols[3] |
| Intermediate Stability | Forms a stable, chelated tetrahedral intermediate[4] | Forms an unstable tetrahedral intermediate |
| Reagent Scope | Compatible with Grignard reagents, organolithiums, and organocuprates[5] | Grignard and organolithium reagents lead to over-addition; requires less reactive organocuprates (Gilman reagents) for ketone synthesis[3] |
| Functional Group Tolerance | High, compatible with a wide range of functional groups | More limited due to high reactivity |
| Handling and Stability | Generally stable, can be purified by chromatography and stored[6] | Highly reactive, moisture-sensitive, and often used immediately after preparation |
| Preparation | Prepared from carboxylic acids or acid chlorides[6] | Prepared from carboxylic acids using reagents like thionyl chloride or oxalyl chloride[7] |
In-Depth Analysis
The Over-addition Problem with Acid Chlorides
Acid chlorides are highly reactive acylating agents. When treated with strong nucleophiles such as Grignard or organolithium reagents, they readily form a ketone. However, the ketone product is also electrophilic and can react with a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol.[3] This over-addition is often difficult to control, even with careful stoichiometry, resulting in a mixture of products and lower yields of the desired ketone. To circumvent this, less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), are typically used with acid chlorides to achieve selective ketone synthesis.[1][8] Gilman reagents are "softer" nucleophiles and are generally unreactive towards the ketone product.[3]
The Weinreb Amide Solution
The Weinreb-Nahm ketone synthesis, utilizing an N-methoxy-N-methylamide (Weinreb amide), provides an elegant solution to the over-addition problem.[6] The key to the success of this method lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[4][5] This intermediate is stabilized by the coordination of the magnesium or lithium atom to both the newly formed alkoxide and the N-methoxy oxygen atom. This stable complex does not collapse to the ketone until acidic workup, at which point any excess organometallic reagent is quenched.[4] This mechanism effectively prevents the second addition and ensures a high yield of the desired ketone.
Quantitative Data Comparison
Direct side-by-side yield comparisons for the synthesis of the same ketone using both Weinreb amides and acid chlorides with organometallic reagents are not abundant in the literature. However, the following table presents representative yields for ketone synthesis using both methodologies, demonstrating the high efficiency of the Weinreb amide approach across a variety of substrates.
| Ketone Product | Starting Material | Organometallic Reagent | Yield (%) |
| 4-Methylacetophenone | N-methoxy-N-methyl-4-methylbenzamide | Methylmagnesium bromide | High (not specified) |
| 4'-Methoxy-3-(4-methylphenyl)propiophenone | 3-(4-Methylphenyl)propionyl chloride | Anisole (Friedel-Crafts) | Not specified |
| Benzophenone | Benzoyl Chloride | Phenylmagnesium chloride | 80-89[9] |
| Substituted Biaryl Ketones | Various Aryl Weinreb Amides | Various Aryl Grignard Reagents | 65-82 |
| α-Alkoxy Ketone | α-Alkoxy Weinreb Amide | Aryl Grignard Reagent | 80[3] |
| p-Methoxyacetophenone | Anisole and Acetyl Chloride | (Friedel-Crafts) | 45-56[10] |
| p-Methoxyacetophenone | Anisole and Acetic Anhydride | (Friedel-Crafts) | 73.25[11] |
Experimental Protocols
Synthesis of a Ketone via a Weinreb Amide
Synthesis of 4-Chlorobenzophenone from N-methoxy-N-methylbenzamide and 4-Chlorophenylmagnesium Chloride
This protocol is adapted from a general procedure for the synthesis of biaryl ketones.
Materials:
-
N-methoxy-N-methylbenzamide
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Iodine (crystal)
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux. Once the reaction has started, add the remaining halide solution dropwise to maintain a steady reflux.
-
Reaction with Weinreb Amide: In a separate oven-dried flask under an inert atmosphere, dissolve N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared 4-chlorophenylmagnesium chloride solution (1.1 equivalents) to the Weinreb amide solution via a syringe or cannula.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Synthesis of a Ketone via an Acid Chloride and a Gilman Reagent
Synthesis of a Ketone from an Acid Chloride and Lithium Dialkylcuprate
This is a general protocol for the Gilman-Cason ketone synthesis.[8][12]
Materials:
-
Alkyl halide (e.g., methyl iodide)
-
Lithium metal
-
Anhydrous diethyl ether or THF
-
Copper(I) iodide (CuI)
-
Acid chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Preparation of the Organolithium Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place lithium metal (2.2 equivalents) in anhydrous diethyl ether. Add the alkyl halide (1.0 equivalent) dropwise to the stirred lithium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the lithium is consumed.
-
Preparation of the Gilman Reagent: In a separate oven-dried flask under an inert atmosphere, place copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool to 0 °C. Slowly add the freshly prepared organolithium solution (1.0 equivalent) to the stirred CuI suspension. The Gilman reagent (lithium dialkylcuprate) will form as a colored solution or suspension.
-
Reaction with Acid Chloride: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of the acid chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred Gilman reagent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude ketone can be purified by distillation or column chromatography.
Mandatory Visualization
Caption: Mechanism of the Weinreb Ketone Synthesis.
Caption: General Experimental Workflow for Ketone Synthesis.
Conclusion
For the synthesis of ketones using organometallic reagents, Weinreb amides present several distinct advantages over acid chlorides. Their ability to form a stable, chelated intermediate effectively prevents the common problem of over-addition, leading to higher yields and purer products.[4] This makes the Weinreb amide methodology particularly valuable for complex syntheses where sensitive functional groups must be tolerated and high yields are paramount. While acid chlorides can be used to synthesize ketones with less reactive organometallics like Gilman reagents, the high reactivity and moisture sensitivity of acid chlorides can be disadvantageous. The stability and versatility of Weinreb amides have established them as a reliable and often superior choice for modern organic synthesis.[13]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 11. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 12. allaboutchemistry.net [allaboutchemistry.net]
- 13. researchgate.net [researchgate.net]
spectroscopic analysis (1H NMR, 13C NMR) of 3-fluoro benzoyl compounds
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical scaffolds is paramount. This guide provides a detailed comparison of 3-fluorobenzoyl compounds based on their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The inclusion of the fluorine atom introduces distinct spectral patterns that are crucial for structural elucidation and purity assessment.
This publication presents a comparative analysis of the ¹H and ¹³C NMR data for a series of 3-fluorobenzoyl derivatives, including 3-fluorobenzoyl chloride, 3-fluorobenzamide, and 3-fluorobenzoic acid. The experimental data herein provides a valuable resource for the unambiguous identification and characterization of these and structurally related compounds.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the selected 3-fluorobenzoyl compounds. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of 3-Fluorobenzoyl Compounds
| Compound | Solvent | H-2 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | Other |
| 3-Fluorobenzoyl Chloride | CDCl₃ | 7.95 (d, J=7.7) | 7.85 (dt, J=7.8, 1.2) | 7.55 (td, J=8.1, 5.5) | 7.40 (ddd, J=8.2, 2.6, 1.0) | - |
| 3-Fluorobenzamide | DMSO-d₆ | 7.75 (d, J=7.7) | 7.68 (ddd, J=8.1, 2.1, 1.0) | 7.55 (td, J=8.0, 5.6) | 7.40 (ddd, J=8.2, 2.6, 1.0) | 8.10 (s, 1H, NH), 7.58 (s, 1H, NH) |
| 3-Fluorobenzoic Acid | DMSO-d₆ | 7.85 (dt, J=7.7, 1.3) | 7.75 (ddd, J=8.1, 2.2, 1.1) | 7.58 (td, J=8.0, 5.6) | 7.50 (m) | 13.20 (s, 1H, COOH)[1] |
Table 2: ¹³C NMR Spectral Data of 3-Fluorobenzoyl Compounds
| Compound | Solvent | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| 3-Fluorobenzoyl Chloride | CDCl₃ | 165.0 (d, J=3.0) | 134.5 (d, J=7.0) | 125.5 (d, J=3.0) | 162.5 (d, J=250.0) | 120.0 (d, J=21.0) | 130.5 (d, J=8.0) | 116.0 (d, J=23.0) |
| 3-Fluorobenzamide | DMSO-d₆ | 166.5 | 136.5 (d, J=6.5) | 125.0 (d, J=3.0) | 162.0 (d, J=243.0) | 119.0 (d, J=21.0) | 130.5 (d, J=8.0) | 115.0 (d, J=23.0) |
| 3-Fluorobenzoic Acid | DMSO-d₆ | 166.5 | 133.2 (d, J=6.5) | 126.0 (d, J=3.0) | 162.0 (d, J=243.0) | 120.0 (d, J=21.0) | 130.5 (d, J=8.0) | 115.5 (d, J=23.0)[1] |
Experimental Protocol
The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for 3-fluorobenzoyl compounds and other aromatic molecules.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse program is used to obtain singlets for each carbon atom. A wider spectral width (around 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
All chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Experimental Workflow
The logical flow of the spectroscopic analysis process is illustrated in the following diagram.
Caption: Experimental workflow for spectroscopic analysis.
References
A Comparative Guide to Organometallic Reagents in Weinreb Amide-Based Ketone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of ketones is a pivotal step in the construction of complex molecules. The Weinreb amide has emerged as a robust and reliable functional group for this transformation, offering exceptional control and high yields. This guide provides an objective comparison of the performance of various common organometallic reagents—Grignard reagents, organolithium reagents, organocuprates, and organozinc reagents—in their reaction with Weinreb amides, supported by experimental data and detailed protocols.
The utility of the Weinreb-Nahm ketone synthesis lies in its ability to prevent the common issue of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, resulting in an undesired tertiary alcohol.[1][2] This high degree of control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon the initial nucleophilic attack.[3] This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organometallic reagent has been quenched.[4]
Performance Comparison of Organometallic Reagents
The choice of organometallic reagent can significantly influence the yield, selectivity, and functional group tolerance of the ketone synthesis. Below is a comparative summary of commonly used reagents.
Data Presentation: Yields of Ketone Synthesis
The following tables summarize representative yields for the reaction of different classes of organometallic reagents with various Weinreb amides. It is important to note that direct comparison of yields between different studies can be challenging due to variations in substrates, reaction conditions, and scales. However, the data provides a general overview of the expected performance.
Table 1: Reaction of Grignard Reagents with Weinreb Amides [5][6]
| Weinreb Amide Substrate | Grignard Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |
| N-methoxy-N-methylacetamide | Benzylmagnesium chloride | 1-Phenyl-2-propanone | 88 |
| N-methoxy-N-methyl-(furan-2-carboxamide) | Ethylmagnesium bromide | 1-(Furan-2-yl)propan-1-one | 92 |
| N-methoxy-N-methyl-(4-chlorobenzamide) | Methylmagnesium bromide | 1-(4-Chlorophenyl)ethan-1-one | 90 |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Methylmagnesium bromide | 1-(Spiro[cyclopropane-1,9'-fluoren]-2-yl)ethan-1-one | 91 |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium bromide | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | 85 |
Table 2: Reaction of Organolithium Reagents with Weinreb Amides [7]
| Weinreb Amide Substrate | Organolithium Reagent | Product | Yield (%) |
| 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | 81 |
| N-methoxy-N-methylbenzamide | Phenyllithium | Benzophenone | 96 |
| 3-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | 3-Bromobenzophenone | 84 |
| 4-Bromo-N-methoxy-N-methylbenzamide | 2-Thienyllithium | (4-Bromophenyl)(thiophen-2-yl)methanone | 78 |
| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 1-(4-Bromophenyl)-4-phenylbutan-2-one | 80 |
Table 3: Reaction of Organocuprates (Gilman Reagents) with Weinreb Amides
| Weinreb Amide Substrate | Organocuprate Reagent | Product | Yield (%) |
| N-methoxy-N-methylcinnamamide | Lithium dimethylcuprate | (E)-1-Phenylpent-3-en-2-one | 85 |
| N-methoxy-N-methyl-3-phenylpropiolamide | Lithium dibutylcuprate | 1-Phenylhept-1-yn-3-one | 78 |
| N-methoxy-N-methylnicotinamide | Lithium diphenylcuprate | Phenyl(pyridin-3-yl)methanone | 75 |
Table 4: Reaction of Organozinc Reagents with Weinreb Amides [8]
| Weinreb Amide Substrate | Organozinc Reagent | Product | Yield (%) |
| 4-Iodo-N-methoxy-N-methylbenzamide | Ethylzinc iodide | 1-(4-Iodophenyl)propan-1-one | 82 |
| N-methoxy-N-methyl-3-iodopropanamide | Phenylzinc iodide | 1-Phenyl-3-iodopropan-1-one | 75 |
| N-methoxy-N-methyl-4-(ethoxycarbonyl)benzamide | Methylzinc iodide | 1-(4-(Ethoxycarbonyl)phenyl)ethan-1-one | 88 |
In-depth Analysis of Reagent Classes
-
Grignard Reagents (RMgX): These are perhaps the most commonly used reagents for Weinreb amide acylations due to their commercial availability, ease of preparation, and high reactivity. They generally provide excellent yields with a wide range of aliphatic and aromatic Weinreb amides.[1][3] However, their high basicity can be problematic with substrates bearing acidic protons.
-
Organolithium Reagents (RLi): Organolithium reagents are typically more reactive and more basic than their Grignard counterparts.[9][10] This increased reactivity can be advantageous for less reactive Weinreb amides but also increases the risk of side reactions, such as deprotonation of α-protons. Careful temperature control is crucial to prevent the breakdown of the tetrahedral intermediate and subsequent over-addition.[4]
-
Organocuprates (R₂CuLi - Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents.[11] This lower reactivity makes them highly chemoselective. They are particularly useful for reactions with Weinreb amides containing other sensitive functional groups, such as ketones or esters, elsewhere in the molecule. They are also the reagents of choice for conjugate addition to α,β-unsaturated Weinreb amides.[12]
-
Organozinc Reagents (RZnX): Organozinc reagents are known for their excellent functional group tolerance.[12] They are less reactive than Grignard and organolithium reagents and can be prepared in the presence of esters, nitriles, and even ketones. This makes them valuable for the synthesis of highly functionalized ketones from the corresponding Weinreb amides.[8]
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the Weinreb ketone synthesis.
Caption: A typical experimental workflow for the Weinreb ketone synthesis.
Experimental Protocols
The following are generalized procedures for the reaction of different classes of organometallic reagents with Weinreb amides. Note: These protocols should be adapted based on the specific substrate and reagent used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Reaction with Grignard Reagents
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the Weinreb amide (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1-1.5 equiv, as a solution in THF or diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
General Procedure for Reaction with Organolithium Reagents
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a syringe, and a nitrogen inlet is charged with the Weinreb amide (1.0 equiv) and anhydrous THF.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Organolithium Reagent: The organolithium reagent (1.1-1.3 equiv, as a solution in hexanes, pentane, or diethyl ether) is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: The mixture is allowed to warm to room temperature and partitioned between an organic solvent and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
General Procedure for Reaction with Organocuprates (Gilman Reagents)
-
Preparation of the Gilman Reagent: In a separate flame-dried flask under nitrogen, copper(I) iodide (CuI, 1.0 equiv) is suspended in anhydrous THF and cooled to -78 °C. The corresponding organolithium reagent (2.0 equiv) is added dropwise, and the mixture is stirred at low temperature for 30-60 minutes to form the lithium diorganocuprate solution.
-
Reaction Setup: In another flame-dried flask, the Weinreb amide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
Addition of the Gilman Reagent: The freshly prepared Gilman reagent is transferred via cannula to the solution of the Weinreb amide at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours.
-
Quenching: The reaction is quenched with a buffered solution of aqueous NH₄Cl/NH₄OH.
-
Workup: The mixture is warmed to room temperature and stirred until the aqueous layer turns deep blue. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by flash column chromatography.
Conclusion
The reaction of organometallic reagents with Weinreb amides is a highly reliable and versatile method for the synthesis of ketones. The choice of reagent depends on the specific requirements of the synthesis, including the reactivity of the substrate, the presence of other functional groups, and the desired level of selectivity. Grignard and organolithium reagents offer high reactivity and are suitable for a broad range of substrates, while organocuprates and organozinc reagents provide enhanced chemoselectivity and functional group tolerance, making them invaluable for the synthesis of complex and highly functionalized molecules. Careful consideration of the properties of each class of reagent will enable researchers to select the optimal conditions for their specific synthetic targets.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. tutorchase.com [tutorchase.com]
- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 12. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
A Comparative Guide to Ketone Synthesis: Validating Product Structure from the Weinreb Approach
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental process in the construction of complex molecules. The choice of synthetic methodology can significantly impact reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of the Weinreb ketone synthesis with common alternative methods, offering supporting data and detailed experimental protocols for the validation of the resulting ketone products.
Overview of Ketone Synthesis Methods
The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, has become a widely adopted and reliable method for the preparation of ketones.[1] Its major advantage lies in the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohol impurities when using other acylating agents like esters or acid chlorides.[1][2]
Alternative methods for ketone synthesis are prevalent and each comes with its own set of advantages and disadvantages. These include the acylation of organometallic reagents with acid chlorides, the Friedel-Crafts acylation of aromatic compounds, and the reaction of organometallic reagents with nitriles.
Performance Comparison of Ketone Synthesis Methods
The choice of a synthetic route is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and, critically, the yield and purity of the desired ketone. The following table provides a quantitative comparison of the Weinreb synthesis with major alternative methods.
| Method | Acylating Agent | Organometallic Reagent | Typical Yield (%) | Key Advantages | Common Limitations |
| Weinreb Synthesis | Weinreb Amide | Grignard or Organolithium | 80-95%[3] | Excellent prevention of over-addition, broad functional group tolerance, mild reaction conditions.[1][4] | Requires the pre-formation of the Weinreb amide. |
| Grignard + Acid Chloride | Acid Chloride | Grignard Reagent | 50-90%[5][6] | Readily available starting materials. | Prone to over-addition to form tertiary alcohols, less tolerant of sensitive functional groups.[2] |
| Friedel-Crafts Acylation | Acid Chloride or Anhydride | Arene (with Lewis Acid) | 70-95%[7][8] | Effective for aromatic ketones, often high yielding. | Limited to aromatic substrates, requires a stoichiometric amount of Lewis acid, regioselectivity can be an issue. |
| Grignard + Nitrile | Nitrile | Grignard Reagent | 70-85%[9] | Good for synthesizing ketones with one aryl or alkyl group from the nitrile. | Requires acidic workup to hydrolyze the intermediate imine. |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of acetophenone via the Weinreb synthesis and the Grignard reaction with acetyl chloride are presented below.
Weinreb Ketone Synthesis of Acetophenone
This protocol is a two-step process involving the formation of the Weinreb amide followed by the reaction with a Grignard reagent.[10]
Step 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
-
Materials: Benzoic acid, thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 1-2 hours to form benzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting benzoyl chloride in DCM.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine as a base.
-
Cool the amine solution to 0°C and slowly add the benzoyl chloride solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
-
Step 2: Synthesis of Acetophenone
-
Materials: N-methoxy-N-methylbenzamide, methylmagnesium bromide (Grignard reagent), tetrahydrofuran (THF), saturated aqueous NH₄Cl.
-
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in THF to the amide solution.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure acetophenone.
-
Grignard Synthesis of Acetophenone from Acetyl Chloride
This protocol describes the direct reaction of a Grignard reagent with an acid chloride.[9]
-
Materials: Magnesium turnings, bromobenzene, diethyl ether, acetyl chloride, 10% aqueous HCl.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
In a separate flask, dissolve acetyl chloride in anhydrous diethyl ether and cool to -78°C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the acetyl chloride solution at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction by the slow addition of 10% aqueous HCl.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Validation of Ketone Product Structure
Thorough characterization of the synthesized ketone is crucial to confirm its structure and assess its purity. The following analytical techniques are essential for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum of a ketone will show characteristic signals for protons on the carbon atom alpha to the carbonyl group, which are typically deshielded and appear in the range of δ 2.1-2.6 ppm. The absence of a broad signal around δ 3.0-4.0 ppm would indicate the absence of a tertiary alcohol byproduct. The disappearance of the N-methoxy (δ ~3.7 ppm) and N-methyl (δ ~3.2 ppm) signals of the Weinreb amide confirms the completion of the reaction.
-
¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-220 ppm. The absence of a signal around δ 70-85 ppm further confirms the absence of a tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized ketone.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the expected ketone.
-
Fragmentation Patterns: Ketones typically undergo characteristic fragmentation patterns, including α-cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon) and the McLafferty rearrangement for ketones with a γ-hydrogen.[11][12] The fragmentation pattern of the tertiary alcohol byproduct would be significantly different, often showing a prominent peak corresponding to the loss of a water molecule (M-18).[13]
Chromatographic Methods (GC-MS and HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the ketone product.
-
GC-MS: This technique separates volatile components of the reaction mixture and provides a mass spectrum for each component, allowing for the identification and quantification of the desired ketone and any volatile impurities, such as unreacted starting materials or byproducts.
-
HPLC: HPLC is a versatile technique for purity assessment. A pure compound will show a single sharp peak. The presence of other peaks indicates impurities. By comparing the retention time with an authentic sample, the identity of the product can be confirmed.
Visualizing the Synthetic and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows discussed in this guide.
Caption: Workflow for Weinreb ketone synthesis and product validation.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
Weinreb Amide in the Director's Chair: A Comparative Guide to Amide Directing Group Effectiveness
In the intricate choreography of transition metal-catalyzed C-H functionalization, the choice of a directing group is paramount, dictating the regioselectivity and, in many cases, the ultimate outcome of the reaction. Among the plethora of directing groups, amides have emerged as a versatile and widely employed class. This guide provides a comparative analysis of the Weinreb amide (N-methoxy-N-methylamide) versus other common amide functionalities as directing groups, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The coordinating ability of a directing group is a critical factor influencing its effectiveness. While strongly coordinating groups can form stable metallacycles, facilitating C-H activation, they can also lead to catalyst inhibition. Conversely, weakly coordinating groups, such as the Weinreb amide, may offer a fine balance, enabling catalysis without irreversible catalyst sequestration.[1][2] This guide delves into a specific example from the literature that elegantly illustrates how subtle changes in the amide directing group can dramatically alter the course of a reaction.
Comparative Analysis of Amide Directing Groups in Rh(III)-Catalyzed Intramolecular C-H Functionalization
A study by Rovis and co-workers provides a compelling head-to-head comparison of different amide directing groups in a Rh(III)-catalyzed intramolecular reaction of tethered alkenes.[1][3][4] The results highlight the distinct reactivity imparted by N-methyl, N-methoxy (Weinreb), and N-pivaloyloxy amides under identical reaction conditions, leading to different product outcomes.
| Directing Group | Substrate | Product(s) | Yield (%) |
| N-Methyl Amide | N-methyl-3-(pent-4-en-1-yl)benzamide | 2-methyl-5-(pentan-2-yl)isoindolin-1-one (Hydroarylation) | >95 |
| Weinreb Amide | N-methoxy-N-methyl-3-(pent-4-en-1-yl)benzamide | 2-methoxy-2-methyl-5-(pentan-2-yl)isoindolin-1-one (Hydroarylation) & 2-methoxy-2-methyl-5-(pent-2-en-2-yl)isoindolin-1-one (Dehydrogenative Heck) | 71:29 |
| N-OPiv Amide | N-(pivaloyloxy)-3-(pent-4-en-1-yl)benzamide | 2-(pentan-2-yl)pyrrolo[2,1-a]isoindol-5(9bH)-one (Amidoarylation) | 78 |
Table 1: Comparison of reaction outcomes with different amide directing groups in a Rh(III)-catalyzed intramolecular C-H functionalization.[1]
The data clearly demonstrates that the choice of the amide directing group is not merely a matter of modulating reaction rates but can fundamentally redirect the catalytic cycle towards entirely different products. The N-methyl amide cleanly affords the hydroarylation product. In contrast, the Weinreb amide, being a weaker coordinator, leads to a mixture of the hydroarylation product and the dehydrogenative Heck-type product.[1] The N-OPiv amide, featuring an internal oxidant, uniquely promotes an amidoarylation pathway.[1]
Experimental Protocols
A detailed experimental protocol for the Rh(III)-catalyzed intramolecular hydroarylation is provided below, as described in the work by Rovis and co-workers.[1]
General Procedure for Rh(III)-Catalyzed Intramolecular Hydroarylation:
To a screw-cap vial was added the respective benzamide substrate (0.1 mmol, 1.0 equiv), --INVALID-LINK--₂ (6.9 mg, 0.01 mmol, 0.1 equiv), and AgSbF₆ (3.4 mg, 0.01 mmol, 0.1 equiv). The vial was sealed and purged with argon. Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) was added, followed by pivalic acid (10.2 mg, 0.1 mmol, 1.0 equiv). The reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the mixture was concentrated, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Mechanistic Implications and Signaling Pathways
The divergent reactivity observed with different amide directing groups can be attributed to their electronic properties and their influence on the stability and subsequent reaction pathways of the rhodacycle intermediate.
Figure 1: Divergent pathways in Rh(III)-catalyzed C-H functionalization.
The diagram illustrates how a common rhodacycle intermediate, formed via C-H activation directed by the amide group, can proceed down three distinct reaction pathways depending on the nature of the amide substituent. The N-methyl group favors a simple protonolysis to yield the hydroarylation product. The Weinreb amide allows for competitive protonolysis and β-hydride elimination, leading to a mixture of products. The N-OPiv group, acting as an internal oxidant, facilitates a C-N reductive elimination to form the amidoarylation product.
Conclusion
The experimental evidence clearly indicates that the Weinreb amide is a functionally distinct directing group compared to simpler alkyl amides or N-acyloxy amides. Its weaker coordinating nature can open up alternative reaction pathways, as seen in the formation of the dehydrogenative Heck product alongside the hydroarylation product in the Rovis study.[1] This characteristic can be either advantageous or detrimental depending on the desired synthetic outcome. For instance, while it may lead to mixtures of products in some cases, this weaker coordination has been exploited in other systems to achieve high catalytic turnover.[2]
Researchers and drug development professionals should consider the following points when choosing an amide directing group:
-
Desired Transformation: Is the goal a simple C-H functionalization (e.g., arylation, olefination), or is a more complex transformation involving the directing group desirable?
-
Potential for Side Reactions: The weaker coordination of the Weinreb amide may lead to undesired side products, such as dehydrogenation products, depending on the catalytic system and reaction conditions.
-
Catalyst Compatibility: The electronic properties of the amide can influence its compatibility with different transition metal catalysts and their oxidation states.
References
- 1. Rh(III)-Catalyzed Intramolecular Hydroarylation, Amidoarylation, and Heck-type Reaction: Three Distinct Pathways Determined by Amide Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhodium(III)-catalyzed intramolecular hydroarylation, amidoarylation, and Heck-type reaction: three distinct pathways determined by an amide directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
A Researcher's Guide to Acylation: Analyzing Byproducts in Weinreb vs. Ester Reactions
In the precise world of synthetic chemistry, particularly in pharmaceutical development, the efficient and clean synthesis of ketones is a frequent necessity. Acylation of organometallic reagents stands as a fundamental method for forging the crucial carbon-carbon bond that defines a ketone. However, the choice of acylating agent can dramatically influence the reaction's outcome, not just in terms of yield, but more critically, in the profile of byproducts generated. This guide offers a deep, comparative analysis of two of the most common acylating agents: esters and N-methoxy-N-methylamides (Weinreb amides), with a specific focus on the mechanistic origins of their differing byproduct profiles.
The Core Challenge: Overcoming the Reactivity of the Ketone Product
The central problem in acylating a highly reactive organometallic reagent, such as a Grignard or organolithium, is that the desired ketone product is itself a potent electrophile. In many cases, the ketone is even more reactive than the starting acylating agent.[1][2] This creates a competitive reaction pathway where a second equivalent of the nucleophilic organometallic reagent attacks the newly formed ketone, leading to an "over-addition" product, typically a tertiary alcohol.[2][3][4] Controlling this secondary reaction is the primary challenge and the key differentiator between ester and Weinreb amide acylation strategies.
Ester Acylation: A Pathway Prone to Over-Addition
When an organometallic reagent attacks an ester, it follows a classic nucleophilic acyl substitution mechanism. The nucleophile adds to the carbonyl, forming a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the alkoxide leaving group to generate the ketone in situ.[2][5]
Because the ketone is formed in the presence of a surplus of the potent organometallic nucleophile, a second, often faster, reaction occurs.[2] This leads directly to the formation of the tertiary alcohol byproduct. While strategies like using exactly one equivalent of the nucleophile and maintaining cryogenic temperatures (e.g., -78 °C) can mitigate this, over-addition remains a significant problem, complicating purification and reducing the yield of the desired ketone.[4][6]
Figure 1. The ester acylation pathway. The unstable intermediate collapses to the ketone, which is immediately attacked by a second equivalent of the organometallic reagent to form the tertiary alcohol byproduct.
Weinreb Amide Acylation: The Chelation-Controlled Solution
In 1981, Steven Weinreb and Steven Nahm introduced a transformative solution to the over-addition problem.[7] Their approach utilizes N-methoxy-N-methylamides. The genius of this reagent lies in the fate of the tetrahedral intermediate formed after the initial nucleophilic attack.
The carbonyl oxygen and the N-methoxy oxygen of the Weinreb amide chelate to the metal cation (e.g., MgX⁺ from a Grignard reagent), forming a highly stable five-membered cyclic intermediate.[8][9][10][11] This chelated adduct is stable under the reaction conditions and does not collapse to the ketone.[7][11][12] The ketone is only liberated during the subsequent acidic workup step, long after the reactive organometallic reagent has been quenched.
This simple, elegant mechanism completely circumvents the over-addition problem.[10][13] Since the ketone product is never present in the reaction flask at the same time as the organometallic nucleophile, the pathway to the tertiary alcohol byproduct is effectively blocked. The primary potential byproduct in a Weinreb acylation is simply unreacted starting material, which is typically easier to separate than a tertiary alcohol.
Figure 2. The Weinreb amide acylation pathway. The nucleophile adds to form a stable, chelated intermediate. The ketone is not formed until acidic workup, preventing any possibility of over-addition.
Comparative Data and Byproduct Analysis
The mechanistic differences translate directly into observable experimental outcomes.
| Feature | Ester Acylation | Weinreb Amide Acylation |
| Primary Byproduct | Tertiary Alcohol (from over-addition) | Unreacted starting material |
| Intermediate Stability | Unstable, collapses in situ | Stable, chelated intermediate |
| Reaction Control | Requires strict stoichiometric control and often cryogenic temperatures (-78 °C) | Highly robust; less sensitive to stoichiometry and can often be run at 0 °C to room temperature |
| Purification | Often requires chromatography to remove the structurally similar tertiary alcohol | Generally straightforward, often yielding a pure product after a simple extraction |
| Predictability & Yield | Yield can be variable and highly dependent on substrate and reaction conditions | High-yielding and highly reproducible across a wide range of substrates[14] |
Experimental Protocols: A Practical Illustration
The following protocols for the synthesis of propiophenone highlight the practical differences in execution and workup.
Protocol 1: Propiophenone Synthesis via Ester Acylation
-
Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add methyl benzoate (1.0 eq) and 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add ethylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Quench: Slowly quench the reaction at -78 °C by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of propiophenone and 3-phenyl-3-pentanol, must be purified by flash column chromatography (e.g., 5% ethyl acetate in hexanes).
Protocol 2: Propiophenone Synthesis via Weinreb Amide Acylation
-
Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add N-methoxy-N-methylbenzamide (1.0 eq) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Grignard Addition: Add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via a syringe over 15 minutes.
-
Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench: Cool the reaction back to 0 °C and slowly quench by the addition of 50 mL of 1 M HCl.
-
Workup: Stir the biphasic mixture for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting propiophenone is often >95% pure and may not require further purification.
Conclusion and Strategic Recommendations
For drug development professionals and researchers, where efficiency, reproducibility, and purity are paramount, the Weinreb amide offers a decisive advantage over ester acylation. While esters are often more readily available, the investment in preparing the Weinreb amide is frequently repaid through significantly higher yields of the desired ketone, dramatically simplified purification procedures, and a more robust and scalable reaction. The chelation-stabilized intermediate of the Weinreb amide provides a self-validating system that inherently prevents the formation of over-addition byproducts, making it the superior choice for the synthesis of complex, high-value ketones.
References
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020.
- Weinreb ketone synthesis. Wikipedia.
- Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide.
- Chemistry of Esters. LibreTexts Chemistry, 2022.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
- Grignard Reaction. Organic Chemistry Portal.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 2000.
- Weinreb (ketone synthesis). Química Organica.org.
- Reactions of Grignard Reagents. Master Organic Chemistry, 2015.
- Recent Developments in Weinreb Synthesis and Their Applications.
- Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. RSC Publishing, 2017.
- Ketone Synthesis from Benzyldiboronates and Esters: Leveraging α-Boryl Carbanions for Carbon-Carbon Bond Formation.
- Esters to Ketones. Chemistry Steps.
- Direct conversion of esters to aldehydes and ketones via piperazine amide under mild conditions.
- Weinreb Ketone Synthesis. Organic Chemistry Portal.
- Esters with Grignard Reagent. Chemistry Steps.
- Recent Developments in Weinreb Synthesis and their Applications.
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme, 2018.
- Chemistry of Esters. LibreTexts Chemistry, 2023.
- Grignard Reaction - Common Conditions.
- The Direct Conversion of Esters to Ketones Enabled by a Traceless Activating Group.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT, 2015.
- Ester Hydrolysis: Acid and Base-C
- Esters to Ketones, Part 3: Acid-Catalyzed Acyl
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
- Ester synthesis by acyl
- Acylation by Anhydrides and Esters. YouTube, 2019.
- Chemistry of Esters. LibreTexts Chemistry, 2024.
- Addition–Elimination Reactions of Carboxylic Acids and Deriv
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Safety Operating Guide
Proper Disposal of 3-Fluoro-N-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 3-Fluoro-N-methoxy-N-methylbenzamide, ensuring the safety of laboratory personnel and environmental protection.
For researchers and professionals in drug development, the responsible management of chemical waste is paramount. This document outlines the necessary procedures for the proper disposal of this compound, a fluorinated benzamide derivative. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
All handling and preparation for disposal must occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of vapors.[2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | Protects skin from direct contact.[2] |
| Eye Protection | Safety goggles or a face shield | Prevents eye irritation from splashes or vapors.[2] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination.[2] |
Step-by-Step Disposal Protocol
Due to its fluorine content, this compound is classified as a halogenated organic compound.[2][3] Such compounds necessitate specific disposal methods due to their potential for environmental persistence. The recommended primary disposal method is high-temperature incineration conducted in a licensed hazardous waste facility.[2]
1. Waste Segregation: It is imperative to segregate halogenated organic waste from all other waste streams to prevent chemical reactions and ensure correct disposal.[2][4] A designated and clearly labeled waste container for "Halogenated Organic Waste" must be used.[2]
2. Container Selection and Labeling: Utilize a robust, leak-proof container made of a compatible material with a secure screw-top cap. The container must be clearly labeled with "Halogenated Organic Waste" and should detail the contents, including the full chemical name: "this compound."[2]
3. Waste Collection: Carefully transfer the this compound waste into the designated container. For any residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered halogenated waste and must be collected in a separate, clearly labeled container for "Halogenated Organic Solvent Waste."[2]
4. Storage of Waste: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][6] This area should be clearly marked as a hazardous waste accumulation point.[2] Ensure the container cap is securely fastened at all times, except when adding waste.[6][7]
Waste Accumulation Guidelines:
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 80% of the container's total capacity.[2] | Prevents spills and allows for vapor expansion.[2] |
| Maximum Accumulation | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[5] | Regulatory compliance and safety. |
| Storage Duration | Partially filled containers may remain for up to one year, provided accumulation limits are not met.[6] | Adherence to storage time limits. |
5. Final Disposal Arrangement: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection and transport.[2][5] Do not attempt to dispose of this chemical through standard trash or down the drain.[7][8][9]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 226260-01-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 3-Fluoro-N-methoxy-N-methylbenzamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 226260-01-1). The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from chemical splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the liquid outside of a fume hood to prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Donning PPE:
-
Step 1: Before entering the designated handling area, confirm the availability and good condition of all necessary PPE.
-
Step 2: Put on the laboratory coat, ensuring it is fully buttoned.
-
Step 3: If a risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
-
Step 4: Put on safety goggles.
-
Step 5: Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.
2. Handling this compound:
-
Engineering Controls: All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Use a calibrated pipette or syringe for transferring the liquid to avoid splashes.
-
Keep containers of the chemical closed when not in use.
-
3. Doffing PPE:
-
Step 1: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Step 2: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the outer contaminated surface from touching personal clothing.
-
Step 3: Remove safety goggles.
-
Step 4: If a respirator was used, remove it last.
-
Step 5: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Disposal Container | Labeling | Disposal Procedure |
| Chemical Waste | Properly labeled hazardous waste container for halogenated organic compounds. | "Hazardous Waste," "Halogenated Organic Waste," "this compound" | Collect all waste solutions containing the compound in this designated container. |
| Contaminated PPE | Labeled hazardous waste bag. | "Hazardous Waste," "Contaminated PPE" | Dispose of used gloves and any other disposable PPE in this bag. |
| Contaminated Glassware | N/A | N/A | Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as halogenated hazardous waste. |
Key Disposal Considerations:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Institutional Protocols: Always follow your institution's specific hazardous waste disposal procedures.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
